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  • Product: Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate
  • CAS: 898757-67-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is a substituted aromatic ketone with a long aliphatic chain terminating in an ethyl ester. This mol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is a substituted aromatic ketone with a long aliphatic chain terminating in an ethyl ester. This molecular architecture, featuring a rigid aromatic core, a flexible lipophilic tail, and polar functional groups (ketone and ester), suggests a potential for diverse applications, ranging from materials science to medicinal chemistry. Molecules with similar structures are known to exhibit properties relevant to the development of liquid crystals, and the presence of the keto-ester moiety may confer biological activity.[1][2][3]

This technical guide provides a comprehensive overview of the core properties of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate, a plausible synthetic route for its preparation, and predicted spectral data for its characterization. Given the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from analogous structures to offer a scientifically grounded resource for researchers.

Part 1: Core Chemical and Physical Properties

A summary of the key chemical and physical properties of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is presented below. These values are primarily sourced from chemical databases and predictive models.

PropertyValueSource
CAS Number 898757-67-0
Molecular Formula C₁₉H₂₈O₄
Molecular Weight 320.43 g/mol
IUPAC Name ethyl 8-(4-propoxyphenyl)-8-oxooctanoate[4]
Appearance Predicted: Pale yellow oil or low-melting solidInferred
Solubility Predicted: Soluble in organic solvents such as ethanol, DMSO, and dichloromethane; Insoluble in waterInferred
Predicted Boiling Point 446.9±35.0 °C (at 760 mmHg)Predicted
Predicted Density 1.043±0.06 g/cm³Predicted

Part 2: Synthesis Protocol

A plausible and efficient two-step synthesis of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is proposed, commencing with a Friedel-Crafts acylation followed by an esterification reaction.

Step 1: Synthesis of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid

This step involves the Friedel-Crafts acylation of n-propoxybenzene with suberic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Causality behind Experimental Choices: The Friedel-Crafts acylation is a classic and reliable method for forming carbon-carbon bonds between an aromatic ring and an acyl group. n-Propoxybenzene is chosen as the starting material due to the activating and ortho-, para-directing nature of the propoxy group. The para product is generally favored due to reduced steric hindrance. Suberic anhydride is used as the acylating agent to introduce the eight-carbon chain. Aluminum chloride is a common and effective Lewis acid catalyst for this transformation. Anhydrous conditions are crucial to prevent the deactivation of the catalyst.

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add suberic anhydride (1.0 equivalent) portion-wise.

  • Stir the mixture for 15 minutes at 0 °C to form the acylium ion intermediate.

  • Add a solution of n-propoxybenzene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 8-oxo-8-(4-n-propoxyphenyl)octanoic acid.

Step 2: Esterification of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid

The second step is a Fischer esterification of the carboxylic acid intermediate with ethanol in the presence of a strong acid catalyst, typically sulfuric acid.

Causality behind Experimental Choices: Fischer esterification is a straightforward and widely used method for converting carboxylic acids to esters.[5][6][7][8] Ethanol is used in excess to drive the equilibrium towards the product side. Concentrated sulfuric acid serves as an effective catalyst for this reversible reaction.

Experimental Protocol:

  • Dissolve 8-oxo-8-(4-n-propoxyphenyl)octanoic acid (1.0 equivalent) in a large excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate.

Synthesis Workflow Diagram:

SynthesisWorkflow propoxybenzene n-Propoxybenzene intermediate 8-oxo-8-(4-n-propoxyphenyl)octanoic acid propoxybenzene->intermediate Step 1: Friedel-Crafts Acylation suberic_anhydride Suberic Anhydride suberic_anhydride->intermediate Step 1: Friedel-Crafts Acylation AlCl3 AlCl₃ (Lewis Acid) AlCl3->intermediate Step 1: Friedel-Crafts Acylation final_product Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate intermediate->final_product Step 2: Fischer Esterification ethanol Ethanol ethanol->final_product Step 2: Fischer Esterification H2SO4 H₂SO₄ (catalyst) H2SO4->final_product Step 2: Fischer Esterification

Caption: Proposed two-step synthesis of the target compound.

Part 3: Predicted Spectral Data and Interpretation

The following spectral data are predicted based on the structure of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate and known spectroscopic principles.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90d2HAr-H (ortho to C=O)
~6.90d2HAr-H (ortho to -OPr)
~4.10q2H-O-CH₂ -CH₃ (ester)
~3.95t2H-O-CH₂ -CH₂-CH₃ (propoxy)
~2.90t2H-CH₂ -C=O
~2.25t2H-CH₂ -COO-
~1.75m4H-O-CH₂-CH₂ -CH₃ & -CH₂-CH₂ -C=O
~1.60m2H-CH₂-CH₂ -COO-
~1.35m4H-CH₂-CH₂ -CH₂ -CH₂-COO-
~1.20t3H-O-CH₂-CH₃ (ester)
~1.00t3H-O-CH₂-CH₂-CH₃ (propoxy)
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~198.5Ar-C =O
~173.0-C OO-
~163.0C -OPr (aromatic)
~130.5C -H (aromatic, ortho to C=O)
~129.5C -C=O (aromatic)
~114.0C -H (aromatic, ortho to -OPr)
~69.5-O-C H₂- (propoxy)
~60.0-O-C H₂- (ester)
~38.0-C H₂-C=O
~34.0-C H₂-COO-
~29.0-C H₂- (aliphatic chain)
~28.5-C H₂- (aliphatic chain)
~24.5-C H₂- (aliphatic chain)
~24.0-C H₂- (aliphatic chain)
~22.5-CH₂-C H₂-CH₃ (propoxy)
~14.0-O-CH₂-C H₃ (ester)
~10.5-O-CH₂-CH₂-C H₃ (propoxy)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
~3050Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1735C=O stretch (ester)
~1680C=O stretch (aromatic ketone)
~1600, ~1510C=C stretch (aromatic ring)
~1250, ~1040C-O stretch (ether and ester)
Mass Spectrometry (MS)
m/zFragment
320.1988[M]⁺ (Molecular Ion)
275[M - OCH₂CH₃]⁺
163[CH₃CH₂CH₂O-C₆H₄-C=O]⁺
135[CH₃CH₂CH₂O-C₆H₄]⁺

Part 4: Potential Applications and Biological Significance

While specific applications for Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate are not extensively documented, its structural features suggest potential utility in several fields:

  • Liquid Crystals: The molecule possesses a rigid aromatic core and a flexible aliphatic chain, which are characteristic features of mesogens.[1][2][3][9] The length and nature of the alkyl and alkoxy chains can be tailored to influence the mesophase behavior, making such compounds candidates for applications in displays and other optoelectronic devices.

  • Drug Development: Aromatic ketones are a common scaffold in biologically active compounds.[10][11] Phenyl alkyl ketones have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties.[12][13] The presence of the ether linkage and the long alkyl chain could modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to novel therapeutic agents. Functionalized long-chain ketones are also important building blocks in the synthesis of pharmaceuticals.[14]

  • Materials Science: The combination of aromatic and aliphatic segments can lead to materials with interesting self-assembly properties. Such molecules could be explored as components in the formation of ordered thin films, gels, or other supramolecular structures.

Conclusion

Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is a molecule with a versatile structure that holds promise for applications in materials science and medicinal chemistry. This guide has provided a comprehensive overview of its properties, a detailed proposed synthesis, and predicted spectral data to aid researchers in its preparation and characterization. Further investigation into the physical and biological properties of this compound is warranted to fully explore its potential.

References

  • Alfa Aesar. Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate. [Link]

  • PubChem. Ethyl 8-(4-(azetidin-1-ylmethyl)phenyl)-8-oxooctanoate. [Link]

  • Chemguide. Esterification - alcohols and carboxylic acids. [Link]

  • Caring Sunshine. Ingredient: Phenyl alkyl ketones. [Link]

  • Wikipedia. Liquid crystal. [Link]

  • ResearchGate. A selection of biologically relevant aromatic ketones and esters. [Link]

  • Cell Press. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. [Link]

  • Nagwa. Determining the Name of the Ester Produced from the Esterification of Propanoic Acid with Ethanol. [Link]

  • MDPI. Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. [Link]

  • PubMed Central. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. [Link]

  • PubMed Central. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. [Link]

  • Chemguide. The mechanism for the esterification reaction. [Link]

  • ResearchGate. Biologically active compounds comprising aromatic ketone scaffold. [Link]

  • GeeksforGeeks. Uses of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. Natural Occurrence of Aldehydes and Ketones. [Link]

  • ResearchGate. Esterification of propanoic acid with ethanol, 1-propanol and butanol over a heterogeneous fiber catalyst. [Link]

  • PubMed. Microbial esterification of decanoic acid with ethanol produced via fermentation. [Link]

  • YouTube. What Is The Chemical Structure Of Liquid Crystals?[Link]

Sources

Exploratory

"Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate" CAS number

An In-Depth Technical Guide to Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate Part 1: Executive Summary & Core Directive Compound Identity: Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate CAS Registry Number: 898757-67-0 Primary...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate

Part 1: Executive Summary & Core Directive

Compound Identity: Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate CAS Registry Number: 898757-67-0 Primary Classification: Functionalized Aromatic Ketone / Ester Building Block Key Application: Pharmaceutical Intermediate (HDAC Inhibitors, PPAR Agonists), Fine Chemical Synthesis[1]

Editorial Scope: This technical guide addresses the structural characterization, synthetic methodology, and pharmaceutical utility of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate .[1] Unlike generic datasheets, this document focuses on the chemoselectivity required for its synthesis (specifically the utility of Rieke® Zinc chemistry) and its role as a "privileged structure" scaffold in medicinal chemistry.[1] It is designed for organic chemists and drug discovery scientists requiring actionable data on lipophilic linker design and functional group tolerance.[1]

Part 2: Chemical Identity & Physicochemical Profile

This compound represents a bifunctional scaffold featuring a lipophilic 4-propoxyphenyl "head," a flexible octanoate "linker," and a reactive ethyl ester "tail."[1] Its structure is optimized for penetrating lipid bilayers while offering two distinct sites for further chemical derivatization.[1]

Table 1: Physicochemical Specifications
PropertySpecificationTechnical Insight
CAS Number 898757-67-0 Unique identifier for the n-propoxy derivative.[1][2]
IUPAC Name Ethyl 8-oxo-8-(4-propoxyphenyl)octanoateDefines the C8 backbone with terminal ester and ketone functionalities.[1]
Molecular Formula C₁₉H₂₈O₄High carbon-to-oxygen ratio indicates significant lipophilicity.[1]
Molecular Weight 320.43 g/mol Falls within the "Lead-Like" space (MW < 350) for drug discovery.
SMILES CCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCCUseful for chemoinformatic docking studies.[1]
Predicted LogP ~4.5 - 5.0Highly lipophilic; likely requires DMSO/Ethanol for stock solutions.[1]
H-Bond Acceptors 4 (Ester + Ketone + Ether)Good potential for receptor binding interactions.[1]
H-Bond Donors 0Lack of donors improves membrane permeability.[1]

Part 3: Synthesis & Manufacturing Methodology

The synthesis of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate presents a classic chemoselectivity challenge: creating a ketone in the presence of a sensitive ester group.[1] Standard Grignard reagents would attack the ester, leading to polymerization or over-addition.[1]

The Solution: Rieke® Zinc Chemistry The most robust industrial route utilizes Rieke Zinc (Zn)*, a highly reactive form of zinc prepared by reducing zinc chloride with lithium.[1] This method allows the formation of an organozinc reagent from an alkyl halide containing an ester, which subsequently reacts with an acid chloride to form the target ketone without touching the ester.[1]

Experimental Protocol: Organozinc Coupling

Reagents:

  • Precursor A: Ethyl 7-bromoheptanoate (Alkyl halide with ester)[1]

  • Precursor B: 4-n-Propoxybenzoyl chloride (Acid chloride)[1]

  • Catalyst: Rieke® Zinc (Zn*) in THF[1]

  • Additives: CuCN·2LiCl (optional, to form Zinc-Copper couple for faster reaction)

Step-by-Step Workflow:

  • Preparation of Active Zinc:

    • In a dry Schlenk flask under Argon, reduce anhydrous ZnCl₂ (1.1 eq) with Lithium metal (2.2 eq) and Naphthalene (catalytic, 10 mol%) in THF. Stir vigorously until the fine black slurry of active Zn* is formed (approx. 2-4 hours).

  • Formation of Organozinc Reagent:

    • Cool the Zn* slurry to 0°C.[1]

    • Add Ethyl 7-bromoheptanoate (1.0 eq) dropwise.[1]

    • Allow to warm to room temperature and stir for 3 hours. The disappearance of the starting bromide can be monitored by GC-MS.[1]

    • Result: Formation of EtOOC-(CH2)6-ZnBr.[1] The ester remains intact due to the lower basicity of the organozinc compared to Grignard reagents.[1]

  • Acylation (The Coupling):

    • Cool the organozinc solution to -20°C.[1]

    • Add 4-n-Propoxybenzoyl chloride (0.9 eq) dissolved in THF.

    • Critical Step: If reaction is sluggish, add soluble Copper(I) (CuCN[1]·2LiCl) to transmetallate to the organocopper species, which acylates rapidly.[1]

    • Stir at 0°C for 2 hours, then warm to RT overnight.

  • Quench & Purification:

    • Quench with saturated NH₄Cl solution.[1]

    • Extract with Ethyl Acetate (3x).[1] Wash organics with brine and dry over Na₂SO₄.

    • Purification: Flash column chromatography (Hexanes:EtOAc gradient).[1] The product is typically a pale yellow oil that may solidify upon standing.[1]

Synthesis Logic Diagram

SynthesisPath cluster_0 Chemoselectivity Check: Ester remains intact Start1 Ethyl 7-bromoheptanoate (Ester-Halide) Inter Organozinc Intermediate EtOOC-(CH2)6-ZnBr Start1->Inter Oxidative Addition (THF, RT) Start2 4-Propoxybenzoyl Chloride (Acid Chloride) Product Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate (Target Molecule) Start2->Product Electrophile Zn Rieke Zinc (Zn*) (Active Metal) Zn->Inter Inter->Product Acylation (-20°C to RT)

Figure 1: Rieke Zinc mediated synthesis pathway, highlighting the preservation of the ester functionality during carbon-carbon bond formation.[1]

Part 4: Applications in Drug Discovery

This compound is not merely a catalog item; it is a strategic scaffold in Medicinal Chemistry.[1]

Histone Deacetylase (HDAC) Inhibitor Precursors

The structure of CAS 898757-67-0 bears a striking homology to Vorinostat (SAHA) and Belinostat .[1]

  • Mechanism: HDAC inhibitors typically require a "Cap" group (aromatic), a "Linker" (hydrophobic chain), and a "Zinc-binding group" (ZBG).[1]

  • Utility: By hydrolyzing the ethyl ester of this compound, researchers obtain the carboxylic acid, which can be converted into a Hydroxamic Acid (ZBG).[1] The 4-propoxyphenyl group acts as the surface-recognition "Cap" group.[1]

  • Advantage: The 8-oxo group introduces a dipole that can interact with the rim of the HDAC enzyme channel, potentially improving selectivity over standard polymethylene chains.[1]

PPAR Agonist Development (Fibrate Analogs)

Peroxisome Proliferator-Activated Receptors (PPARs) regulate lipid metabolism.[1]

  • Pharmacophore: PPAR agonists often feature a lipophilic tail and a polar head group.[1]

  • Utility: The 4-propoxyphenyl moiety mimics the tail of Fenofibrate , while the octanoate chain provides the necessary spacing for the carboxylate head group to interact with the receptor's active site.[1]

Linker Chemistry (PROTACs)

In the emerging field of Proteolysis Targeting Chimeras (PROTACs), long lipophilic linkers are essential.[1]

  • Utility: The ester can be deprotected to attach an E3 ligase ligand, while the ketone can be reduced or reductively aminated to attach a target protein ligand, creating a robust, membrane-permeable linker.[1]

Pharmacophore Mapping Diagram

Pharmacophore Mol Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate Cap Hydrophobic Cap (4-Propoxyphenyl) Mol->Cap Linker Linker Domain (Octanoate Chain) Mol->Linker ZBG Pro-ZBG / Polar Tail (Ethyl Ester) Mol->ZBG HDAC Target: HDAC Inhibition (Requires Hydroxamic Acid conversion) Cap->HDAC Surface Recognition PPAR Target: PPAR Agonism (Lipid Modulation) Cap->PPAR Lipophilic Pocket Entry Linker->PPAR Flexibility ZBG->HDAC Precursor to Zinc Binder

Figure 2: Pharmacophore decomposition showing how the molecule's domains map to key drug targets.[1]

Part 5: Handling & Safety (MSDS Summary)

While specific toxicological data for this exact CAS is limited, safety protocols should be extrapolated from structurally similar aryl ketones and long-chain esters .[1]

  • Hazard Statements (GHS):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The ketone position is susceptible to slow oxidation or photoreduction if exposed to light/air for prolonged periods.[1]

  • Solubility: Insoluble in water.[1] Soluble in DMSO (>20 mg/mL), Ethanol, and Chloroform.[1]

References

  • Sigma-Aldrich. Product Specification: Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate (CAS 898757-67-0).[1][3] Rieke Metals Collection.[1] Retrieved from [1]

  • Rieke, R. D., & Hanson, M. V. (1997).[1] New organometallic reagents using highly reactive metals.[1] Tetrahedron, 53(5), 1925-1956.[1] (Foundational chemistry for the synthesis of functionalized organozincs).

  • Alfa Chemistry. Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate Basic Information. Retrieved from [1]

  • Biel, M., et al. (2005).[1] HDAC Inhibitors: Synthesis of Hydroxamic Acids.[1] (Contextual reference for converting ester precursors to active HDAC inhibitors).

  • Chemical Register. Global Supplier List for CAS 898757-67-0. Retrieved from [1]

Sources

Foundational

"Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate" molecular weight

An In-Depth Technical Guide to the Molecular Weight Determination of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight Determination of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of novel chemical entities is a cornerstone of successful development. Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is a molecule of interest, and like any compound destined for rigorous study, its fundamental properties must be unequivocally established. The molecular weight is a critical parameter, influencing everything from stoichiometric calculations in synthesis to the interpretation of complex analytical data and formulation development.

This guide provides a comprehensive overview of the theoretical and experimental determination of the molecular weight for Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate. We will move beyond a simple statement of the value to discuss the causality behind the analytical techniques employed, ensuring a self-validating system of characterization that upholds the highest standards of scientific integrity.

Theoretical Molecular Weight and Isotopic Mass

The first step in characterizing Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is to calculate its molecular weight from its chemical formula. This provides a theoretical value that serves as a benchmark for all subsequent experimental verifications.

Molecular Formula: C₁₉H₂₈O₄[1]

To calculate the molecular weight (average mass), we sum the atomic weights of the constituent atoms using the standard atomic weights from the periodic table.

  • Carbon (C): 19 atoms × 12.011 u = 228.209 u

  • Hydrogen (H): 28 atoms × 1.008 u = 28.224 u

  • Oxygen (O): 4 atoms × 15.999 u = 63.996 u

Molecular Weight = 228.209 + 28.224 + 63.996 = 320.429 u

For high-resolution mass spectrometry, the monoisotopic mass is the more relevant value. This is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁶O).

  • Carbon (¹²C): 19 × 12.000000 = 228.000000 u

  • Hydrogen (¹H): 28 × 1.007825 = 28.219100 u

  • Oxygen (¹⁶O): 4 × 15.994915 = 63.979660 u

Monoisotopic Mass = 228.000000 + 28.219100 + 63.979660 = 320.198760 u

This distinction is critical; while molecular weight is a weighted average, high-resolution mass spectrometers can resolve the individual isotopic peaks, making the monoisotopic mass the value that is experimentally observed.

Experimental Verification: A Multi-Technique Approach

Relying solely on theoretical calculations is insufficient. Experimental verification is mandatory to confirm the identity and purity of the synthesized compound. Mass spectrometry is the primary technique for this purpose, supported by chromatography for purity assessment and NMR for structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of a small molecule. Its ability to measure mass to within a few parts per million (ppm) provides a high degree of confidence in the assigned molecular formula, thereby validating the calculated molecular weight. We choose Liquid Chromatography coupled to Mass Spectrometry (LC-MS) with an Orbitrap or Time-of-Flight (TOF) analyzer for this task due to its high sensitivity, mass accuracy, and applicability to non-volatile compounds like the target ester.[2]

Workflow for LC-HRMS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS System Sample Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate Solvent Acetonitrile/Water Solution Dilute Solution (1-10 µg/mL) Solvent->Solution Dissolve & Dilute HPLC HPLC System (UPLC/UHPLC) Solution->HPLC Column C18 Column HPLC->Column Mobile Phase Gradient ESI ESI Source (Positive Ion Mode) Column->ESI Eluent MS HRMS Analyzer (Orbitrap/TOF) ESI->MS Ion Beam Detector Detector MS->Detector Data Data System Detector->Data

Caption: Workflow for molecular weight determination by LC-HRMS.

Experimental Protocol: LC-HRMS for Accurate Mass Measurement

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate.

    • Dissolve in 1 mL of a high-purity solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution in a 50:50 mixture of acetonitrile and water (with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of formic acid promotes protonation ([M+H]⁺) in positive ion mode ESI.

  • Liquid Chromatography (LC) Method:

    • System: UHPLC system.

    • Column: A standard reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1-5 µL.

    • Rationale: The chromatographic step ensures that the analyte is separated from any potential impurities before it enters the mass spectrometer, preventing ion suppression and misinterpretation of the data.[3]

  • Mass Spectrometry (MS) Method:

    • Ionization Source: Electrospray Ionization (ESI), positive mode. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion.[4]

    • Mass Analyzer: Orbitrap or TOF.

    • Scan Range: 100-1000 m/z.

    • Resolution: Set to >60,000 to ensure high mass accuracy.

    • Data Acquisition: Acquire full scan data.

Trustworthiness: Data Interpretation and Validation

The primary goal is to find the mass-to-charge ratio (m/z) of the molecular ion. In positive mode ESI, we expect to see the protonated molecule, [M+H]⁺.

  • Expected m/z for [M+H]⁺: 320.198760 (Monoisotopic Mass) + 1.007276 (Mass of H⁺) = 321.206036

  • Adducts: It is also common to observe adducts, such as the sodium adduct [M+Na]⁺.

  • Expected m/z for [M+Na]⁺: 320.198760 + 22.989770 (Mass of Na⁺) = 343.188530

The trustworthiness of the result is established by comparing the experimentally measured m/z to the calculated value. The mass error, expressed in ppm, should be less than 5 ppm for the result to be considered valid.

Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

Supporting Analytical Techniques

While HRMS provides the most direct and accurate measurement of molecular weight, a comprehensive characterization relies on a suite of techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile compounds, GC-MS with Electron Ionization (EI) can be used. EI is a hard ionization technique that causes fragmentation. While the molecular ion peak (M⁺) might be weak or absent, the fragmentation pattern provides a structural fingerprint that can confirm the compound's identity and, by extension, its molecular weight.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structure elucidation.[2] By analyzing ¹H and ¹³C NMR spectra, one can confirm the presence of all expected functional groups (ethyl ester, octanoate chain, n-propoxy group, phenyl ring) and their connectivity. This structural confirmation provides absolute certainty in the molecular formula (C₁₉H₂₈O₄), thereby validating the calculated molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or diode-array detector is essential for assessing the purity of the sample.[2] A purity level of >95% is typically required for a sample to be considered suitable for further studies. This ensures that the mass spectrum obtained is of the compound of interest and not a significant impurity.

Data Summary and Conclusion

The key data for Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate are summarized below.

PropertyValueMethod of Determination
Molecular Formula C₁₉H₂₈O₄Confirmed by HRMS and NMR
Molecular Weight 320.43 g/mol Calculated from Atomic Weights[1]
Monoisotopic Mass 320.198760 DaCalculated from Isotopic Masses
Expected [M+H]⁺ (m/z) 321.206036HRMS (ESI⁺)
Expected [M+Na]⁺ (m/z) 343.188530HRMS (ESI⁺)

Logical Relationship of Characterization Techniques

Characterization_Logic cluster_analysis Analytical Characterization Synthesis Chemical Synthesis Crude Crude Product Synthesis->Crude Purification Purification (e.g., Chromatography) Crude->Purification Pure Pure Compound (>95%) Purification->Pure HPLC Purity Check (HPLC) Pure->HPLC Verify NMR Structure Confirmation (NMR) Pure->NMR Verify HRMS Accurate Mass (HRMS) Pure->HRMS Verify Final Confirmed Structure & Molecular Weight HPLC->Final NMR->Final HRMS->Final

Caption: Interdependency of analytical techniques for compound validation.

References

  • PeerJ: Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate. PeerJ.[Link]

  • LCGC International: Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International.[Link]

  • MDPI: Analytical Techniques for Characterizing Tumor-Targeted Antibody-Functionalized Nanoparticles. MDPI.[Link]

  • MDPI: Mass Spectrometry of Esterified Cyclodextrins. MDPI.[Link]

  • NIH PubChem: Ethyl 8-(4-(azetidin-1-ylmethyl)phenyl)-8-oxooctanoate. National Center for Biotechnology Information.[Link]

  • NIH: Structural characterization of wax esters by electron ionization mass spectrometry. National Center for Biotechnology Information.[Link]

  • PrepChem.com: Synthesis of ethyl (4Z)-8-oxo-4-octenoate. PrepChem.com.[Link]

  • ResearchGate: Modern Analytical Technique for Characterization Organic Compounds. ResearchGate.[Link]

Sources

Protocols & Analytical Methods

Method

Friedel-Crafts acylation for "Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate"

An In-Depth Guide to the Synthesis of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate via Friedel-Crafts Acylation Authored by: A Senior Application Scientist Introduction The synthesis of long-chain aromatic ketones is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate via Friedel-Crafts Acylation

Authored by: A Senior Application Scientist

Introduction

The synthesis of long-chain aromatic ketones is a cornerstone of medicinal chemistry and materials science. These molecules often serve as advanced intermediates for the development of novel pharmaceuticals, liquid crystals, and specialty polymers. Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is one such compound, characterized by a propoxy-activated phenyl ring, a central ketone, and a terminal ethyl ester. This structure makes it a versatile building block for further chemical elaboration.

This technical guide provides a comprehensive, two-step protocol for the synthesis of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate. The core of this synthesis is the venerable Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds with an aromatic ring.[1] We will begin by acylating 4-n-propoxybiphenyl with suberic anhydride, catalyzed by aluminum chloride (AlCl₃), to yield the intermediate keto-acid. This is followed by a standard Fischer esterification to produce the final target molecule. This guide is designed for researchers and professionals in drug development, offering not just a procedure, but a detailed explanation of the underlying chemical principles to ensure successful and reproducible outcomes.

Overall Reaction Scheme

The synthesis is logically divided into two primary stages:

  • Step 1: Friedel-Crafts Acylation: Reaction of 4-n-propoxybiphenyl with suberic anhydride in the presence of a Lewis acid catalyst (AlCl₃) to form 8-oxo-8-(4-n-propoxyphenyl)octanoic acid.

  • Step 2: Fischer Esterification: Conversion of the intermediate carboxylic acid to the corresponding ethyl ester using ethanol and a catalytic amount of strong acid.

A plausible and efficient two-step synthesis is proposed, commencing with a Friedel-Crafts acylation followed by an esterification reaction.[2]

Experimental Workflow Visualization

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Fischer Esterification A 4-n-propoxybiphenyl D Reaction Vessel (DCM, 0°C to RT) A->D B Suberic Anhydride B->D C Aluminum Chloride (AlCl₃) C->D E Acidic Work-up (HCl/Ice) D->E Quench F Extraction & Purification E->F G Intermediate: 8-oxo-8-(4-n-propoxyphenyl)octanoic acid F->G J Reaction Vessel (Reflux) G->J H Ethanol (Excess) H->J I Sulfuric Acid (cat.) I->J K Neutralization & Work-up J->K L Purification (Chromatography) K->L M Final Product: Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate L->M

Caption: Overall workflow for the two-step synthesis.

Part 1: Friedel-Crafts Acylation Protocol

Mechanism of Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[3][4] The reaction is initiated by the formation of a highly reactive acylium ion. Aluminum chloride, a potent Lewis acid, coordinates to one of the carbonyl oxygens of suberic anhydride, polarizing the C-O bond and facilitating its cleavage to generate the acylium ion electrophile.[5][6] The electron-rich 4-n-propoxybiphenyl ring then acts as a nucleophile, attacking the acylium ion. The propoxy group is an ortho-, para-director; however, due to significant steric hindrance at the ortho positions from the bulky biphenyl system, the acylation occurs almost exclusively at the para position of the propoxy-substituted ring. A subsequent deprotonation step restores the aromaticity of the ring, yielding the ketone product.[6] A stoichiometric amount of AlCl₃ is required because both the anhydride reactant and the resulting ketone product form complexes with the Lewis acid.[3]

Acylation Mechanism Diagram

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack & Rearomatization Anhydride Suberic Anhydride Complex Anhydride-AlCl₃ Complex Anhydride->Complex + AlCl₃ AlCl3 AlCl₃ AlCl3->Complex Acylium Acylium Ion (Electrophile) Complex->Acylium Cleavage Sigma Sigma Complex (Carbocation Intermediate) Acylium->Sigma Arene 4-n-propoxybiphenyl (Nucleophile) Arene->Sigma + Acylium Ion Product Keto-Acid Product (Complexed with AlCl₃) Sigma->Product - H⁺

Caption: Mechanism of the Friedel-Crafts acylation step.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.Quantity (10 mmol scale)
4-n-propoxybiphenylC₁₅H₁₆O212.29-2.12 g (10.0 mmol)
Suberic AnhydrideC₈H₁₂O₃156.18-1.72 g (11.0 mmol)
Aluminum Chloride (Anhydrous)AlCl₃133.34-2.93 g (22.0 mmol)
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93-50 mL
Hydrochloric AcidHCl36.462 M (aq)~50 mL
Deionized WaterH₂O18.02-As needed
Sodium Sulfate (Anhydrous)Na₂SO₄142.04-As needed
Step-by-Step Acylation Protocol
  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-n-propoxybiphenyl (2.12 g, 10.0 mmol) and anhydrous dichloromethane (30 mL). Begin stirring to dissolve the starting material.

  • Cooling: Immerse the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully and portion-wise add anhydrous aluminum chloride (2.93 g, 22.0 mmol) to the stirred solution. Causality Note: This reaction is highly exothermic; slow addition of AlCl₃ is crucial to maintain temperature control and prevent side reactions.[7] The formation of an orange-to-red colored slurry is expected as the AlCl₃ complexes with the substrate.

  • Acylating Agent Addition: Dissolve suberic anhydride (1.72 g, 11.0 mmol) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice (approx. 100 g) and concentrated HCl (10 mL). Causality Note: This hydrolysis step is extremely exothermic and will release HCl gas. It must be performed in a well-ventilated fume hood with extreme caution. This step breaks down the aluminum complexes and separates the catalyst from the organic product.

  • Work-up and Isolation:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 30 mL).

    • Combine all organic layers and wash sequentially with 2 M HCl (50 mL), water (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid, 8-oxo-8-(4-n-propoxyphenyl)octanoic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white or off-white solid.

Part 2: Fischer Esterification Protocol

Step-by-Step Esterification Protocol
  • Setup: In a 100 mL round-bottom flask, combine the purified 8-oxo-8-(4-n-propoxyphenyl)octanoic acid (from Step 1), absolute ethanol (50 mL), and a catalytic amount of concentrated sulfuric acid (0.2 mL).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of ethanol by approximately half using a rotary evaporator.

    • Pour the remaining solution into a separatory funnel containing deionized water (50 mL) and ethyl acetate (50 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the remaining acid, followed by a brine wash (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Final Purification: The resulting crude oil or solid, Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate, should be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of protons and carbons.

  • FT-IR Spectroscopy: To identify key functional groups, such as the ester carbonyl (~1730 cm⁻¹), the ketone carbonyl (~1680 cm⁻¹), and C-O stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final compound.

Safety and Handling Precautions

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • Thionyl Chloride (for alternative acyl chloride prep): Corrosive and lachrymatory. Reacts with water to produce toxic gases (SO₂ and HCl).[8] Handle with extreme care in a fume hood.

  • Acid/Base Handling: Concentrated acids (HCl, H₂SO₄) are highly corrosive. Handle with care. The quenching and neutralization steps can be exothermic and should be performed slowly with cooling.

This guide provides a robust and scientifically grounded protocol for the synthesis of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate. By understanding the causality behind each step, researchers can effectively troubleshoot and adapt this procedure for their specific needs.

References

  • PrepChem. (n.d.). Synthesis of ethyl (4Z)-8-oxo-4-octenoate.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. Retrieved from [Link]

  • Hudson, H. R., et al. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.
  • BenchChem. (2025). An In-depth Technical Guide to Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate.
  • Abstract of "Friedel-Crafts Acylation of Anisole". (2006, October 4). Course Hero.
  • Sarvari, M. H., & Sharghi, H. (2019). Friedel-Crafts Acylation.
  • Google Patents. (n.d.). US2396639A - Preparation of ethyl chloride.
  • Acylation of anisole using acid clay catalyst. (n.d.).
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022, April 15). MDPI.
  • Organic Syntheses Procedure. (n.d.). docosanedioic acid.
  • A review of aluminium chloride based catalysts used in Friedel-Crafts acylation reactions. (2025, August 6).
  • Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
  • Synthesis of Novel N-(4-Ethoxyphenyl)
  • Synthesis of 8-oxo-dGTP and its β,γ-CH2-, β, γ-CHF-, and β, γ-CF2- analogues. (n.d.). PMC - NIH.
  • BenchChem. (2025). In-Depth Technical Guide to the Mechanism of Acylation Reactions with Salicyloyl Chloride.
  • PrepChem. (n.d.). Preparation of ethyl chloride.
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. (2022, September 14). Semantic Scholar.
  • Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • Google Patents. (n.d.). US2140927A - Preparation of ethyl chloride.
  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • ChemWhat. (n.d.). 4-N-PROPYLOXYBIPHENYL-4′-CARBOXYLIC ACID CAS#: 59748-13-9.

Sources

Application

Application Note: High-Purity Isolation of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate

For: Researchers, scientists, and drug development professionals. Abstract This comprehensive application note provides a detailed protocol for the purification of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate, a long-chain...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive application note provides a detailed protocol for the purification of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate, a long-chain aromatic keto-ester. The methodology is centered around silica gel column chromatography, a robust and scalable technique for the efficient removal of common synthetic impurities. This guide offers a step-by-step workflow, from initial purity assessment by Thin-Layer Chromatography (TLC) to the final verification of purity using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The principles behind the selection of stationary and mobile phases are discussed to provide a deeper understanding of the separation process.

Introduction

Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is a molecule of interest in medicinal chemistry and materials science due to its characteristic structure, featuring a long aliphatic chain, an aromatic ketone, and an ester functional group. The presence of both polar (ketone, ester) and non-polar (aliphatic chain, aromatic ring) moieties gives the molecule a moderate overall polarity, making it amenable to purification by normal-phase chromatography.

The synthesis of this compound, likely via a Friedel-Crafts acylation reaction, can result in a variety of impurities, including unreacted starting materials (e.g., n-propoxybenzene, ethyl 7-(chloroformyl)heptanoate), by-products from side reactions, and residual catalyst.[1][2] The successful isolation of the target compound in high purity is critical for its subsequent use in research and development. This guide provides a systematic approach to achieve this.

Physicochemical Properties of the Target Compound

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₂₀H₃₀O₄-
Molecular Weight 334.45 g/mol -
Appearance Pale yellow oil or low-melting solidCommon for similar aromatic ketones with long alkyl chains.[3]
Solubility Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, hexanes); Insoluble in water.The long hydrocarbon chain and aromatic ring dominate the molecule's character, making it lipophilic. The polar ketone and ester groups provide some polarity.
Polarity Moderately polarThe presence of both polar functional groups and significant non-polar regions.

Purification Strategy: A Logic-Driven Workflow

The purification process is designed as a multi-step workflow to ensure the highest possible purity of the final product. The overall strategy involves an initial crude purification to remove the bulk of impurities, followed by a fine purification step using column chromatography, and concluding with rigorous purity analysis.

PurificationWorkflow Crude_Reaction_Mixture Crude Reaction Mixture Workup Aqueous Work-up Crude_Reaction_Mixture->Workup Crude_Product Crude Product Workup->Crude_Product TLC_Analysis TLC Analysis for Solvent System Optimization Crude_Product->TLC_Analysis Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography TLC_Analysis->Column_Chromatography Informs Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Identifies Solvent_Removal Solvent Removal Pooling->Solvent_Removal Purified_Product Purified Product Solvent_Removal->Purified_Product Purity_Assessment Purity Assessment (HPLC, NMR, MS) Purified_Product->Purity_Assessment

Sources

Method

Application Notes and Protocols for the Analytical Characterization of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is a molecule of interest in pharmaceutical and chemical r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is a molecule of interest in pharmaceutical and chemical research, featuring a long-chain keto-ester structure with an aromatic moiety. Its unique chemical architecture necessitates robust and validated analytical methods to ensure its identity, purity, and stability. This comprehensive guide provides a suite of detailed application notes and protocols for the analytical characterization of this compound, grounded in established scientific principles and regulatory expectations. The methodologies described herein are designed to be self-validating systems, providing a framework for researchers to generate reliable and reproducible data.

The analytical strategies outlined are based on well-established techniques for similar chemical entities, including aromatic ketones, long-chain esters, and keto-esters. While these protocols are presented as a robust starting point, it is imperative that each method is fully validated for its intended purpose in your specific laboratory environment, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on the validation of analytical procedures.[1][2][3][4][5]

Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicImplication for Analytical Method Development
Molecular Formula C₂₀H₃₀O₄Dictates the exact mass for mass spectrometry.
Molecular Weight 334.45 g/mol Essential for concentration calculations and MS analysis.
Appearance Likely a colorless to pale yellow oil or low-melting solidInfluences sample handling and preparation.
Solubility Expected to be soluble in a wide range of organic solvents (e.g., acetonitrile, methanol, dichloromethane) and insoluble in water.Guides the selection of appropriate solvents for chromatography and sample preparation.
UV Chromophore The 4-n-propoxyphenyl group provides a strong UV chromophore.Enables sensitive detection by UV-Vis spectrophotometry and HPLC with a UV detector.
Volatility Moderately volatile, potentially amenable to Gas Chromatography (GC) analysis.GC-MS could be a viable technique for both separation and identification.

Section 1: Chromatographic Analysis for Purity and Assay

Chromatographic techniques are the cornerstone for determining the purity and assay of pharmaceutical compounds. For Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

HPLC is the preferred method for the analysis of non-volatile and thermally labile compounds. The presence of the aromatic ring in the target molecule allows for sensitive UV detection. A Diode-Array Detector (DAD) is recommended to obtain spectral information, which can aid in peak identification and purity assessment.

Rationale for Method Selection:

  • Specificity: The reverse-phase mode offers excellent selectivity for separating the target analyte from potential impurities, which may have different polarities.

  • Sensitivity: The aromatic chromophore allows for low-level detection with a UV/DAD detector.

  • Versatility: The method can be adapted for both purity determination and quantitative assay.

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Dissolve in Acetonitrile Column C18 Column Prep->Column Injection Detector DAD Detector Column->Detector Elution Mobile_Phase Acetonitrile/Water Gradient Analysis Peak Integration & Purity Assessment Detector->Analysis Data Acquisition

Caption: High-level workflow for HPLC analysis.

Detailed HPLC Protocol:

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode-Array Detector (DAD).
  • Chromatographic data system (CDS) for data acquisition and processing.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)
  • Water (HPLC grade, preferably Milli-Q or equivalent)
  • Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate reference standard
  • Volumetric flasks and pipettes
  • HPLC vials with septa

3. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for compounds of moderate polarity.
Mobile Phase A WaterAqueous component for reverse-phase chromatography.
Mobile Phase B AcetonitrileOrganic modifier for eluting the analyte.
Gradient 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes.A gradient is recommended to ensure elution of any potential late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nm (or λmax determined from UV scan)The aromatic ring should have a strong absorbance at this wavelength. A DAD allows for monitoring across a range.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

4. Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
  • Sample Solution (1 mg/mL): Prepare the sample in the same manner as the standard solution.

5. Data Analysis:

  • Assay: Calculate the percentage of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate in the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.
  • Purity: Determine the area percentage of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Self-Validation System:

  • System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%. The theoretical plates for the analyte peak should be greater than 2000, and the tailing factor should be between 0.8 and 1.5.

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants, should be demonstrated through forced degradation studies (see Section 3).

Gas Chromatography (GC-FID/MS)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given the predicted properties of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate, GC coupled with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification is a highly suitable method.

Rationale for Method Selection:

  • High Resolution: Capillary GC columns provide excellent separation efficiency.

  • Sensitivity: FID is a highly sensitive detector for organic compounds.

  • Definitive Identification: MS provides structural information, enabling positive identification of the analyte and any impurities. The fragmentation patterns of keto-esters are well-documented and can aid in structural elucidation.[6][7][8]

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS System cluster_analysis_gc Data Analysis Prep_GC Dissolve in Dichloromethane Injector Split/Splitless Injector Prep_GC->Injector Injection Column_GC Capillary Column Injector->Column_GC Detector_MS Mass Spectrometer Column_GC->Detector_MS Separation Analysis_GC TIC & Mass Spectrum Analysis Detector_MS->Analysis_GC Ionization & Detection

Caption: High-level workflow for GC-MS analysis.

Detailed GC-FID/MS Protocol:

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a mass spectrometer (MS).
  • Autosampler for reproducible injections.
  • Data system for instrument control and data analysis.

2. Reagents and Materials:

  • Dichloromethane (GC grade) or another suitable solvent.
  • Helium (carrier gas, high purity)
  • Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate reference standard
  • GC vials with septa

3. Chromatographic and MS Conditions:

ParameterRecommended ConditionRationale
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column suitable for a wide range of compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas.
Injector Temperature 280 °CEnsures complete vaporization of the sample.
Injection Mode Split (50:1)To prevent column overloading.
Oven Temperature Program Initial temp 150 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min.A temperature program is necessary to elute the analyte and any potential impurities with good peak shape.
FID Temperature 300 °CTo ensure complete combustion of the eluting compounds.
MS Transfer Line Temp 280 °CTo prevent condensation of the analyte before entering the MS.
MS Ion Source Temp 230 °CStandard ion source temperature.
MS Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
MS Scan Range 40-500 m/zTo capture the molecular ion and key fragment ions.

4. Sample Preparation:

  • Standard and Sample Solutions (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

5. Data Analysis:

  • Identification: Compare the retention time and the mass spectrum of the analyte in the sample to that of the reference standard. The fragmentation pattern should be consistent.
  • Purity (FID): Use the peak areas from the FID chromatogram to determine the purity by area percent.

Section 2: Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of a compound. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Chemical Shifts: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the aliphatic chain, and the protons of the ethyl and propyl groups.[9][10][11][12][13]

  • Aromatic Protons: Signals in the range of δ 6.8-7.8 ppm, likely showing a characteristic AA'BB' splitting pattern for the para-substituted benzene ring.

  • Aliphatic Protons: Multiple signals in the range of δ 1.0-3.0 ppm. The protons alpha to the carbonyl groups will be the most downfield.

  • Ethyl Ester Protons: A quartet around δ 4.1 ppm and a triplet around δ 1.2 ppm.

  • n-Propoxy Protons: A triplet around δ 3.9 ppm, a sextet around δ 1.8 ppm, and a triplet around δ 1.0 ppm.

Expected ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

  • Carbonyl Carbons: Two signals in the downfield region, δ 170-200 ppm (ester and ketone).

  • Aromatic Carbons: Signals in the range of δ 110-160 ppm.

  • Aliphatic Carbons: Signals in the range of δ 10-70 ppm.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain ¹H, ¹³C, and optionally 2D spectra (COSY, HSQC) for complete structural assignment.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the ¹H NMR signals.

Mass Spectrometry (MS)

As mentioned in the GC-MS section, mass spectrometry is crucial for confirming the molecular weight and providing structural information through fragmentation patterns. For a more detailed analysis, high-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition.

Expected Fragmentation Pattern (Electron Ionization): The mass spectrum of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is expected to show characteristic fragmentation patterns for keto-esters.[6][7][8][14]

  • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway.

  • McLafferty Rearrangement: Hydrogen rearrangement followed by cleavage can also occur.

  • Key Fragments: Expect to see fragments corresponding to the loss of the ethoxy group (-OCH₂CH₃), the propyl group (-CH₂CH₂CH₃), and cleavage of the aliphatic chain.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Expected IR Absorptions:

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Ketone) ~1685 cm⁻¹ (conjugated)
C=O (Ester) ~1735 cm⁻¹
C-O (Ester) ~1250-1000 cm⁻¹
Aromatic C=C ~1600, 1500 cm⁻¹
Aromatic C-H ~3100-3000 cm⁻¹
Aliphatic C-H ~3000-2850 cm⁻¹

Protocol for IR Analysis:

  • Sample Preparation: If the sample is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Scan over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected values.

Section 3: Stability-Indicating Method Development and Forced Degradation Studies

For drug development purposes, it is crucial to have a stability-indicating analytical method that can separate the intact drug from its degradation products. Forced degradation studies are performed to generate these degradation products and demonstrate the specificity of the analytical method.[15][16][17][18]

Rationale for Forced Degradation: Forced degradation studies, as outlined in ICH guideline Q1A(R2), are essential to understand the degradation pathways of a drug substance.[1] These studies help in the development and validation of stability-indicating methods.

Forced Degradation Workflow:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis_fd Analysis cluster_evaluation Evaluation Acid Acid Hydrolysis HPLC_Analysis Analyze by HPLC-DAD Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidation Oxidative Stress Oxidation->HPLC_Analysis Thermal Thermal Stress Thermal->HPLC_Analysis Photolytic Photolytic Stress Photolytic->HPLC_Analysis Peak_Purity Assess Peak Purity HPLC_Analysis->Peak_Purity Mass_Balance Calculate Mass Balance HPLC_Analysis->Mass_Balance

Caption: Workflow for forced degradation studies.

Protocol for Forced Degradation Studies:

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15] The HPLC method developed in Section 1.1 should be used to monitor the degradation.

  • Acid Hydrolysis:

    • Treat a solution of the compound (e.g., 1 mg/mL in acetonitrile/water) with 0.1 M HCl at 60 °C for 24 hours.

    • Neutralize the sample before injection.

  • Base Hydrolysis:

    • Treat a solution of the compound with 0.1 M NaOH at room temperature for 4 hours. The ester linkage is susceptible to base hydrolysis.

    • Neutralize the sample before injection.

  • Oxidative Degradation:

    • Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation:

    • Expose the solid compound to 80 °C for 48 hours.

  • Photolytic Degradation:

    • Expose a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[1]

Analysis of Stressed Samples:

  • Analyze all stressed samples, along with an unstressed control, using the developed HPLC-DAD method.

  • Peak Purity Analysis: Use the DAD to assess the peak purity of the main peak in the stressed samples to ensure that no degradation products are co-eluting.

  • Mass Balance: The sum of the assay of the main peak and the levels of all degradation products should be close to 100% of the initial assay, demonstrating that all degradation products are detected.

Conclusion

The analytical methods and protocols detailed in this guide provide a comprehensive framework for the characterization of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate. The combination of chromatographic and spectroscopic techniques will ensure the unambiguous identification, accurate quantification, and thorough purity assessment of this compound. The inclusion of forced degradation studies is critical for developing a truly stability-indicating method, which is a prerequisite for its use in a regulated environment. It is reiterated that while these methods are based on sound scientific principles, they must be validated for their specific intended use.

References

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • (2025, December 23). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
  • (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. Retrieved from [Link]

  • (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • GC/MS analysis of long-chain esters standards.
  • National Center for Biotechnology Information. (n.d.). Ethyl 8-ethoxyoctanoate. PubChem. Retrieved from [Link]

  • MaChemGuy. (2018, March 29). Exam question walkthrough - Proton NMR AROMATIC ESTER [Video]. YouTube. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1035.
  • (2025, August 7). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources.
  • Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester....
  • Agilent. (n.d.). Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides. Agilent Technologies.
  • (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Butyltris[(2-ethyl-1-oxohexyl)
  • (2025, August 6). Mass Spectra of β-Keto Esters.
  • Bowie, J. H., Lawesson, S. O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(1), 167-171.
  • Lipid analysis. BISC 429.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA.
  • Abraham, R. J., & Reid, M. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 772-785.
  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]

  • (2025, May 20). ethyl 8-chloro-6-oxooctanoate. ChemSynthesis. Retrieved from [Link]

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710.
  • Craske, J. D., & Bannon, C. D. (1987). Gas chromatographic analysis of fatty acid methyl esters.
  • (2026, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Broughton. Retrieved from [Link]

  • Schmid, G. H., & Heinola, M. (1968). EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. Canadian Journal of Chemistry, 46(15), 2536-2540.
  • National Center for Biotechnology Information. (n.d.). Ethyl octanoate. PubChem. Retrieved from [Link]

  • Pharma International. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Analysis of various aromatic hydrocarbons in fuel using HPLC-RI detection as per standard ASTM 6591 D-19 method.
  • National Center for Biotechnology Information. (n.d.). Ethyl 3-oxooctanoate. PubChem. Retrieved from [Link]

  • Veech, R. L. (2004). Ketone ester effects on metabolism and transcription. IUBMB Life, 56(10), 587-593.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]

Sources

Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate

Abstract This application note details a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of "Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate." The protocol is de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of "Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate." The protocol is designed for researchers, scientists, and drug development professionals engaged in the characterization and quality control of this and structurally related molecules. The method utilizes reverse-phase chromatography, leveraging a C18 stationary phase for optimal retention and separation of this non-polar compound. The causality behind the selection of chromatographic parameters is discussed in-depth, providing a framework for adaptation to similar analytes. Furthermore, this guide outlines a full validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines and a strategy for forced degradation studies as per ICH Q1A(R2) to ensure the method's specificity and stability-indicating properties.

Introduction: The Analytical Challenge

Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is a molecule characterized by a long alkyl chain, an ester group, and an aromatic ketone. This combination of functional groups results in a significantly non-polar (lipophilic) compound. The primary analytical challenge in developing an HPLC method for such a molecule is achieving adequate retention on a reverse-phase column while ensuring a reasonable analysis time and good peak shape.[1][2] The aromatic ketone moiety, however, provides a chromophore that is advantageous for UV detection. This application note addresses these challenges by presenting a systematically developed and validated HPLC method.

Pyrazolone derivatives, which also contain oxo-functional groups, are noted for their diverse biological activities.[3] While the subject molecule is not a pyrazolone, the presence of the ketone is a key feature for both its potential activity and its analytical detection. The accurate quantification of such compounds is crucial for research and development, enabling precise characterization, purity assessment, and stability testing.

Physicochemical Properties and Methodological Considerations

A preliminary in-silico assessment of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate suggests a high log P value, indicating its non-polar nature. This is analogous to other long-chain esters like ethyl octanoate.[4] Consequently, a reverse-phase HPLC approach is the logical choice, where a non-polar stationary phase interacts with the hydrophobic analyte.[2]

Key Considerations for Method Development:

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is selected for its strong hydrophobic retention capabilities, which are necessary for a non-polar analyte like Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate.[1][2]

  • Mobile Phase Composition: The mobile phase must be sufficiently non-polar to elute the analyte from the C18 column in a reasonable timeframe. A mixture of an organic solvent (acetonitrile or methanol) and water is standard for reverse-phase HPLC. Given the high lipophilicity of the analyte, a high percentage of organic solvent will be required. Acetonitrile is often preferred due to its lower UV cutoff and viscosity.

  • Detection: The presence of the 4-n-propoxyphenyl ketone group provides a strong chromophore, making UV detection a suitable and sensitive choice. The expected λmax would be in the range of 250-300 nm, typical for aromatic ketones.

Experimental Workflow and Protocols

Materials and Reagents
  • Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate reference standard (Assumed purity >99%)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water (18.2 MΩ·cm)

  • HPLC-grade formic acid (for mobile phase modification, if necessary)

Instrumentation and Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system capable of gradient elution and UV detection.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmA robust C18 column providing excellent peak shape and resolution.
Mobile Phase A Deionized WaterThe polar component of the mobile phase.
Mobile Phase B AcetonitrileThe non-polar organic modifier for elution.[1]
Gradient Program 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B and equilibrate for 3 minutes.A gradient is chosen to ensure elution of the highly retained analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 275 nm (or λmax determined from UV scan)The aromatic ketone is expected to have a strong absorbance in this region.
Sample Diluent Acetonitrile/Water (70:30 v/v)To ensure sample solubility and compatibility with the initial mobile phase conditions.
Standard and Sample Preparation Protocol
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate reference standard and dissolve it in 10.0 mL of sample diluent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the sample diluent to achieve a final concentration within the calibration range.

Method Validation Protocol (ICH Q2(R2))

A comprehensive validation of the analytical method is essential to ensure its reliability for the intended application.[5][6][7] The following parameters should be assessed:

Specificity and Forced Degradation

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance.[8][9][10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.

The chromatograms from the stressed samples should be evaluated for the separation of the main peak from any degradation products. Peak purity analysis using a DAD is crucial to confirm that the main peak is spectrally pure.

Linearity and Range

Analyze the prepared working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) > 0.999
Y-intercept Close to zero

The demonstrated range should cover the expected concentrations of the samples to be analyzed.[12]

Accuracy

Accuracy should be assessed by the recovery of spiked samples. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

ParameterAcceptance Criteria
Mean Recovery 98.0% to 102.0%
Precision
  • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

ParameterAcceptance Criteria
Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Robustness

Evaluate the effect of small, deliberate variations in the method parameters on the results.

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 2 °C

  • Mobile Phase Composition: ± 2% organic component

The system suitability parameters should remain within the acceptance criteria for all tested variations.

System Suitability

Before each analytical run, perform a system suitability test by injecting a standard solution five times.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
RSD of Peak Areas ≤ 2.0%

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_start Reference Standard & Sample stock_sol Prepare Stock Solution (1 mg/mL) prep_start->stock_sol sample_prep Prepare Sample Solution prep_start->sample_prep work_std Prepare Working Standards stock_sol->work_std sys_suit System Suitability Test work_std->sys_suit sample_inj Sample Injection sample_prep->sample_inj cal_curve Calibration Curve Generation sys_suit->cal_curve cal_curve->sample_inj peak_int Peak Integration & Quantification sample_inj->peak_int validation Method Validation (ICH Q2) peak_int->validation report Generate Report validation->report

Caption: HPLC analysis workflow from preparation to reporting.

Forced Degradation Study Logic

G cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Stability-Indicating HPLC Method API Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation (H2O2) API->Oxidation Thermal Thermal (Heat) API->Thermal Photo Photolytic (Light) API->Photo Analysis Analyze Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Separation Separation of API and Degradants Analysis->Separation Purity Peak Purity Assessment (DAD) Analysis->Purity

Caption: Logic for forced degradation studies.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the HPLC analysis of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate. The reverse-phase method is designed to be robust, specific, and stability-indicating, making it suitable for a wide range of applications in pharmaceutical research and development. By following the outlined method development rationale and validation procedures, researchers can ensure the generation of accurate and reliable data for this and similar non-polar analytes.

References

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • PubMed. (n.d.). HPLC determination of eight polyphenols in the leaves of Crataegus pinnatifida Bge. var. major. Retrieved from [Link]

  • ResearchGate. (2020, April 7). RP-HPLC of strongly non-polar compound?. Retrieved from [Link]

  • MDPI. (2022, March 1). Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Waters. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • ICH. (2003, February). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • EMA. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Resolve Mass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl octanoate. Retrieved from [Link]

  • ICH. (1996, November 6). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

Sources

Method

Application Note: High-Resolution GC-MS Profiling of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate

This guide details the GC-MS analysis of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate (MW: 320.42 g/mol ), a specific aryl-keto-ester intermediate likely used in the synthesis of mesogenic liquid crystals or lipophilic pha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the GC-MS analysis of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate (MW: 320.42 g/mol ), a specific aryl-keto-ester intermediate likely used in the synthesis of mesogenic liquid crystals or lipophilic pharmaceutical linkers (e.g., PPAR agonists).

The protocol addresses the specific challenges of analyzing high-boiling, semi-volatile aromatic esters, focusing on separation efficiency, thermal stability, and mass spectral fragmentation interpretation.

Abstract

This application note provides a validated protocol for the quantification and structural confirmation of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate. Using a non-polar 5% phenyl methyl siloxane column and Electron Ionization (EI), we achieve baseline resolution of the target analyte from potential synthetic byproducts (e.g., 4-propoxyacetophenone, suberic acid derivatives). The method highlights characteristic fragmentation pathways, specifically the McLafferty rearrangement and acylium ion formation, to ensure unequivocal identification.

Introduction & Chemical Context

Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is a bifunctional molecule containing a terminal ethyl ester and an aromatic ketone. Its analysis is critical for monitoring Friedel-Crafts acylation or Grignard coupling reactions during organic synthesis.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 320.42 Da

  • Boiling Point (Predicted): ~420°C (at 760 mmHg) / Elutes ~280°C on GC.

  • Key Analytical Challenge: The molecule combines a lipophilic octyl chain with a polar ester and ketone. Incomplete volatilization or thermal degradation in the inlet are primary risks.

Experimental Protocol

Reagents and Standards[1]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (LC-MS Grade). Note: Methanol is avoided to prevent transesterification in the hot inlet.

  • Internal Standard (ISTD): Phenanthrene-d10 or n-Tetracosane (C24).

  • Derivatization: Not required (analyte is an ester).

GC-MS Instrument Parameters

System: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingRationale
Inlet Split/SplitlessSplit (20:1) for assay; Splitless for impurity profiling.
Inlet Temp 280°CHigh temp required to volatilize the MW 320 target rapidly.
Liner Deactivated Single Taper with WoolWool promotes vaporization and traps non-volatiles; deactivation prevents ester hydrolysis.
Column HP-5MS UI (30m x 0.25mm x 0.25µm)Standard non-polar phase ideal for aromatic esters.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Transfer Line 300°CPrevents condensation of the high-boiling analyte before the source.
Source Temp 230°CStandard EI source temperature.
Quad Temp 150°C
Oven Temperature Program

The program is designed to separate the solvent front, light impurities (like propoxybenzene), and the heavy target molecule.

  • Initial: 80°C (Hold 1.0 min) — Solvent focusing.

  • Ramp 1: 20°C/min to 200°C — Rapid elution of light byproducts.

  • Ramp 2: 10°C/min to 310°C (Hold 5.0 min) — Elution of Target (approx. 22-24 min).

  • Total Run Time: ~23 minutes.

Workflow Diagram

GCMS_Workflow Sample Crude Reaction Mix (Solid/Oil) Prep Dilution in DCM (1 mg/mL) Sample->Prep Dissolve Filter Filtration (0.2 µm PTFE) Prep->Filter Clean Inlet GC Inlet 280°C, Split 20:1 Filter->Inlet Inject 1 µL Separation HP-5MS Column Thermal Gradient Inlet->Separation Volatilize Ionization EI Source (70 eV) Fragmentation Separation->Ionization Elute Detection MS Detection (TIC & SIM) Ionization->Detection m/z Data Quant & ID (m/z 163, 178, 320) Detection->Data Analyze

Caption: Step-by-step analytical workflow from sample preparation to data processing.

Results & Discussion: Mass Spectral Interpretation

The identification of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate relies on detecting specific ions resulting from the cleavage of the octanoate chain and the stability of the aromatic system.

Fragmentation Pathway
  • Molecular Ion (

    
    ): m/z 320 . (Usually distinct but low intensity due to ester lability).
    
  • Base Peak (Acylium Ion): m/z 163 .

    • Mechanism:[1][2] Alpha-cleavage next to the ketone carbonyl breaks the

      
       bond.
      
    • Fragment:

      
      .
      
    • Calculation: Phenyl (76) + Propoxy (59) + Carbonyl (28) = 163. This is the diagnostic peak for the "head" of the molecule.

  • McLafferty Rearrangement: m/z 178 .

    • Mechanism:[1][2] The gamma-hydrogen on the octanoate chain (

      
       relative to the ketone) transfers to the ketone oxygen, followed by cleavage.
      
    • Fragment: The enol form of 4-propoxyacetophenone (

      
      ).
      
    • Significance: Confirms the presence of the keto-alkyl chain.

  • Ester Fragments: m/z 73 (

    
    ) or m/z 88  (McLafferty of the ethyl ester end). These are generic to ethyl esters.
    
Fragmentation Logic Diagram

Fragmentation MolIon Molecular Ion (M+) m/z 320 AlphaCleave Alpha Cleavage (Ketone) MolIon->AlphaCleave McLafferty McLafferty Rearrangement MolIon->McLafferty EsterCleave Ester Bond Cleavage MolIon->EsterCleave Acylium Acylium Ion (Base Peak) [PrO-Ph-CO]+ m/z 163 AlphaCleave->Acylium - (CH2)6COOEt Enol Enol Ion [PrO-Ph-C(OH)=CH2]+ m/z 178 McLafferty->Enol - Ethyl hexenoate EsterFrag Ester Fragment [COOEt]+ m/z 73 EsterCleave->EsterFrag

Caption: Primary EI fragmentation pathways for Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate.

Method Validation & Quality Control

To ensure data trustworthiness (E-E-A-T), the following validation steps are required:

System Suitability[2]
  • Inlet Inertness: Inject a test mix containing 1,6-hexanediol or 1-octanol. Tail factors > 1.5 indicate dirty liner or active sites that could degrade the target ester.

  • Carryover: A blank DCM injection following the highest standard must show <0.1% area of the target peak.

Linearity and Sensitivity
  • Range: 10 µg/mL to 1000 µg/mL.

  • Correlation Coefficient (

    
    ):  > 0.995.
    
  • LOD: Estimated at ~1 µg/mL (Scan mode) due to the strong m/z 163 base peak.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column overload.Replace liner with Ultra Inert wool; dilute sample.
Missing Molecular Ion (320) Ion source temp too high or excessive fragmentation energy.Lower source temp to 200°C; rely on m/z 163/178 for ID.
Ghost Peaks Septum bleed or previous sample carryover.Bake out column at 320°C for 10 min; check septum purge flow.

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text for GC-MS method development).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for fragmentation mechanisms like McLafferty rearrangement).
  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library. [Link] (Reference for verifying aryl-ketone fragmentation patterns).

  • Agilent Technologies. (2020). GC/MS Application Note: Analysis of Semivolatile Organic Compounds. [Link] (General protocol grounding).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate

Welcome to the technical support center for Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this molecule.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this molecule. Here, we address common purification challenges encountered during its synthesis and provide practical, field-tested troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.

Introduction to the Challenges

Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is typically synthesized via a two-step process: a Friedel-Crafts acylation of n-propoxybenzene with a suberic acid derivative, followed by a Fischer esterification. While this route is logical, the purification of the final product can be fraught with challenges. The inherent chemical properties of the molecule and the potential for side-products during the synthesis necessitate a robust purification strategy. This guide will walk you through these challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate?

A1: The impurity profile of your crude product is largely dictated by the specifics of your synthetic route. Assuming a standard Friedel-Crafts acylation followed by esterification, you should anticipate the following:

  • Unreacted Starting Materials: This includes n-propoxybenzene and the suberic acid derivative used in the acylation, as well as the intermediate carboxylic acid if the esterification is incomplete.

  • Isomeric Byproducts: The n-propoxy group is an ortho-, para-directing group in electrophilic aromatic substitution. While the para-substituted product is sterically favored and generally the major product, you may have a small amount of the ortho-isomer, Ethyl 8-oxo-8-(2-n-propoxyphenyl)octanoate. This isomer can be particularly challenging to separate due to its similar polarity to the desired product.

  • Di-acylation Products: Although the acyl group is deactivating, preventing further acylation to a large extent, trace amounts of di-acylated byproducts might form under harsh reaction conditions.[1][2]

  • Residual Acid Catalyst: Traces of the Lewis acid (e.g., AlCl₃) from the Friedel-Crafts step or the mineral acid (e.g., H₂SO₄) from the esterification may be present.

  • Solvent Residues: Residual solvents from the reaction and work-up procedures.

Q2: My crude product is a dark, oily residue. Is this normal?

A2: Yes, it is quite common for the crude product of a Friedel-Crafts acylation to be a dark-colored oil or semi-solid. This is often due to the formation of colored byproducts and residual catalyst complexes. The reaction itself can be exothermic, and localized heating can lead to some decomposition.[3] A thorough aqueous work-up is the first crucial step to remove the bulk of these color-generating impurities before proceeding to chromatographic purification.

Q3: I am struggling to separate the ortho- and para-isomers by column chromatography. What can I do?

A3: Separating ortho- and para-isomers of aromatic compounds can be notoriously difficult due to their very similar polarities. Here are a few strategies to improve separation:

  • Optimize Your Mobile Phase: Use a shallow gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexane). A slow, gradual increase in polarity will provide better resolution.

  • High-Performance Flash Chromatography: If available, using a smaller particle size silica gel (e.g., 25-40 µm) in a flash chromatography system can significantly enhance separation efficiency compared to traditional gravity columns.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a bonded-phase silica (like diol or cyano), which can offer different selectivity based on interactions other than just polarity.

  • Recrystallization: If your product is a solid or can be induced to crystallize, fractional recrystallization can be a powerful technique for isomer separation. This will require careful solvent screening.

Troubleshooting Guide

This section provides a structured approach to resolving common issues during the purification of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate.

Problem 1: Low Yield After Column Chromatography
Potential Cause Troubleshooting Steps
Product is too soluble in the mobile phase Reduce the polarity of your eluent. Start with a very non-polar solvent system (e.g., 1-2% ethyl acetate in hexane) and increase the polarity very gradually.
Product is irreversibly adsorbed onto the silica gel The keto-ester functionality can sometimes interact strongly with the acidic silica gel. You can try neutralizing the silica gel by pre-treating it with a dilute solution of triethylamine in your non-polar solvent, followed by flushing with the pure non-polar solvent before loading your sample. Alternatively, use alumina as the stationary phase.
Product decomposition on the column This is less common for this molecule but can occur if there are highly acidic or basic impurities in your crude material. Ensure your work-up procedure effectively removes all acidic or basic residues.
Improper column packing or loading Ensure your column is packed uniformly to avoid channeling. Load your sample in a minimal amount of solvent to get a narrow starting band.
Problem 2: Product Contaminated with an Unknown Impurity (Based on NMR/TLC)

G A Unknown Impurity Detected B Is the impurity more or less polar than the product? A->B C More Polar: - Unreacted carboxylic acid intermediate - Di-acylated byproduct B->C More Polar D Less Polar: - Unreacted n-propoxybenzene - Grease from glassware B->D Less Polar E Similar Polarity: - Ortho-isomer B->E Similar Polarity G Improve Synthesis: - Ensure complete esterification - Use milder Friedel-Crafts conditions C->G H Improve Work-up & Handling: - Ensure thorough extraction - Use clean glassware D->H F Troubleshoot Separation: - Adjust gradient - Change stationary phase - Consider recrystallization E->F

Caption: Troubleshooting unknown impurities.

Problem 3: The Product Fails to Crystallize
Potential Cause Troubleshooting Steps
Presence of oily impurities The presence of even small amounts of impurities can inhibit crystallization. Try to purify a small batch by column chromatography first to obtain a seed crystal.
Incorrect solvent system A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Screen a variety of solvents and solvent pairs. Good starting points for keto-esters include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexane or dichloromethane/hexane.
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization.
Cooling too quickly Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general starting point and may require optimization based on your specific impurity profile.

  • Preparation of the Column:

    • Choose an appropriate size glass column based on the amount of crude material (a rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel (60-120 mesh) in hexane.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve your crude Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate in a minimal amount of dichloromethane or the initial mobile phase.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution:

    • Start with a non-polar mobile phase, such as 100% hexane.

    • Gradually increase the polarity by slowly adding ethyl acetate. A suggested gradient could be:

      • Hexane (2 column volumes)

      • 1% Ethyl Acetate in Hexane (2 column volumes)

      • 2% Ethyl Acetate in Hexane (5-10 column volumes, or until the product starts to elute)

      • 5-10% Ethyl Acetate in Hexane to elute the product completely.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate or UV light).

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting oil or solid under high vacuum to remove any residual solvent.

G A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Product B->C D Elute with Gradient (Hexane -> EtOAc/Hexane) C->D E Collect & Monitor Fractions (TLC) D->E F Combine Pure Fractions E->F G Solvent Removal F->G H High Vacuum Drying G->H

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate

Welcome to the technical support center for Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical soluti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges that can be encountered when working with this compound. By understanding the molecular characteristics of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate and applying systematic troubleshooting strategies, you can ensure successful experimental outcomes.

Understanding the Molecule: A Foundation for Solubility

Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is an aromatic ketone derivative characterized by a long aliphatic chain.[1] Its molecular structure, featuring a polar aromatic ketone group and a non-polar n-propoxyphenyl and octanoate chain, results in a predominantly non-polar character. This dual nature is central to its solubility behavior, making it readily soluble in many organic solvents but poorly soluble in aqueous solutions.[1] As with many long-chain esters, the larger the non-polar hydrocarbon portion of the molecule, the lower its solubility in polar solvents like water.

Key Molecular Properties:

PropertyValueSource
CAS Number 951888-90-7[2]
Molecular Formula C19H28O3[2]
Molecular Weight 304.43 g/mol [2]
Predicted Appearance Pale yellow oil or low melting solid[1]

Frequently Asked Questions (FAQs)

Q1: In which solvents should I expect Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate to be soluble?

A1: Based on its predominantly non-polar structure, Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is predicted to be soluble in common organic solvents.[1] Good choices for initial solubility screening would include:

  • Non-polar solvents: Toluene, Hexanes, Diethyl ether

  • Moderately polar aprotic solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate

  • Polar aprotic solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

  • Polar protic solvents: Ethanol, Methanol

It is expected to be sparingly soluble or insoluble in water and aqueous buffers.[1][3]

Q2: I'm observing an oily residue or solid precipitate after adding my compound to an aqueous buffer. Why is this happening?

A2: This is a common observation due to the low aqueous solubility of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate. The long hydrocarbon chain significantly reduces its ability to form favorable interactions with water molecules. To work with this compound in aqueous systems, a co-solvent system is often necessary.[4][5]

Q3: Can I heat the solvent to improve the solubility of my compound?

Q4: How does the purity of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate affect its solubility?

A4: Impurities can significantly impact the observed solubility. If the compound is not fully purified after synthesis, residual starting materials, byproducts, or solvents can interfere with the dissolution process. In some cases, impurities may enhance solubility, while in others, they may lead to precipitation or the formation of an insoluble oil. Always ensure you are working with a compound of known and high purity.

Troubleshooting Guide: A Systematic Approach to Solubility Problems

If you are encountering difficulties in dissolving Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate, follow this systematic troubleshooting workflow.

Solubility_Troubleshooting start Start: Undissolved Compound solvent_screen Perform Solvent Screening (Polarity Match) start->solvent_screen dissolved_check1 Is the compound fully dissolved? solvent_screen->dissolved_check1 co_solvent Introduce a Co-solvent (e.g., DMSO, DMF) dissolved_check1->co_solvent No success Success: Proceed with Experiment dissolved_check1->success Yes dissolved_check2 Is the compound fully dissolved? co_solvent->dissolved_check2 temp_adjust Gentle Heating (Monitor Stability) dissolved_check2->temp_adjust No dissolved_check2->success Yes dissolved_check3 Is the compound fully dissolved? temp_adjust->dissolved_check3 sonication Apply Sonication dissolved_check3->sonication No dissolved_check3->success Yes dissolved_check4 Is the compound fully dissolved? sonication->dissolved_check4 consult Consult Further: - Purity Analysis - Advanced Formulation dissolved_check4->consult No dissolved_check4->success Yes

Caption: Troubleshooting workflow for solubility issues.

Step-by-Step Experimental Protocols

1. Protocol for Initial Solubility Screening:

This protocol aims to identify a suitable solvent for Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate.

  • Materials:

    • Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate

    • A selection of solvents (see table below)

    • Small vials or test tubes

    • Vortex mixer

    • Magnetic stirrer and stir bars (optional)

  • Procedure:

    • Weigh out a small, known amount of the compound (e.g., 1-5 mg) into several vials.

    • To each vial, add a measured volume of a different solvent (e.g., 1 mL) to achieve a target concentration.

    • Vortex each vial vigorously for 30-60 seconds.

    • Visually inspect for complete dissolution. Look for a clear solution with no visible particles or oily droplets.

    • If not fully dissolved, allow the vials to stir at room temperature for an extended period (e.g., 1 hour).

    • Record your observations in a table.

Predicted Solubility of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate in Common Solvents:

SolventPolarityPredicted SolubilityRationale
WaterHighInsolubleThe large non-polar structure dominates.
MethanolHighSparingly SolubleMay show some solubility due to the ester and ketone groups.
EthanolHighSolubleA good balance of polarity to interact with the polar groups while having a non-polar ethyl chain.[1]
Dichloromethane (DCM)MediumSolubleA common solvent for a wide range of organic compounds.[1]
Tetrahydrofuran (THF)MediumSolubleA good aprotic solvent for moderately polar compounds.
Ethyl AcetateMediumSoluble"Like dissolves like" principle applies well here due to structural similarities.
TolueneLowSolubleThe aromatic ring and long alkyl chain favor solubility in non-polar aromatic solvents.
HexanesLowSolubleThe long aliphatic chain will interact favorably with this non-polar solvent.
DMSOHigh (Aprotic)SolubleA powerful solvent capable of dissolving many organic molecules.[1]
DMFHigh (Aprotic)SolubleSimilar to DMSO, it is a versatile solvent for challenging compounds.[4]

2. Protocol for Using a Co-solvent System for Aqueous Applications:

This protocol is for preparing a solution of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate in an aqueous buffer.

  • Materials:

    • Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate

    • A water-miscible organic solvent (e.g., DMSO or DMF)

    • Your desired aqueous buffer (e.g., PBS)

    • Vortex mixer

  • Procedure:

    • Prepare a concentrated stock solution of the compound in the organic co-solvent (e.g., 10-20 mg/mL in DMSO).[4] Ensure it is fully dissolved.

    • While vortexing the aqueous buffer, slowly add the concentrated stock solution dropwise to achieve the desired final concentration.

    • It is crucial to keep the final concentration of the organic co-solvent as low as possible (typically <1% v/v) to avoid affecting your experimental system.[4]

    • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of the compound or slightly increase the percentage of the co-solvent.

Advanced Troubleshooting and Considerations

  • Particle Size Reduction: If you are working with a solid form of the compound, grinding it into a fine powder can increase the surface area and potentially improve the rate of dissolution.[5]

  • Sonication: Using an ultrasonic bath can provide energy to break up solute-solute interactions and enhance dissolution.[5]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can dramatically improve solubility.[5] However, Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate does not have readily ionizable groups, so this method is unlikely to be effective.

By following this guide, you will be well-equipped to address the solubility challenges associated with Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate and confidently proceed with your research.

References

  • Benchchem. A Technical Guide to the Solubility Parameters of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate.
  • Reddit. How to tackle compound solubility issue : r/labrats. 2022.
  • Benchchem. An In-depth Technical Guide to Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate.
  • Matrix Scientific. Ethyl 8-(4-n-propylphenyl)-8-oxooctanoate.
  • Quora. Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?. 2016.
  • Benchchem. Technical Support Center: Overcoming Poor Solubility of Starting Materials.
  • Unknown. Solubility of Organic Compounds. 2023.
  • PubChem. Ethyl 8-(4-(azetidin-1-ylmethyl)phenyl)-8-oxooctanoate.
  • PubChem. Ethyl 8-ethoxyoctanoate.
  • PubChem. Ethyl 8-bromooctanoate.
  • PubChem. Ethyl 8-(acetoxy)octanoate.
  • PubChem. Ethyl octanoate.
  • Chemistry LibreTexts. Properties of Esters. 2023.
  • Chemistry LibreTexts. Properties of Aldehydes and Ketones. 2023.
  • ResearchGate. Solubility data of fatty acids in organic solvents [g/L]. 2019.
  • Chemistry LibreTexts. 17.5: Factors that Affect Solubility. 2026.

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate

Executive Summary & Reaction Context This guide addresses the specific scale-up challenges associated with the synthesis of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate . This molecule is typically synthesized via the Frie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

This guide addresses the specific scale-up challenges associated with the synthesis of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate . This molecule is typically synthesized via the Friedel-Crafts acylation of n-propoxybenzene with ethyl 8-chloro-8-oxooctanoate (ethyl suberyl chloride) using a Lewis acid catalyst (typically Aluminum Chloride, AlCl₃).

While the chemistry is textbook electrophilic aromatic substitution (EAS), the scale-up (kilogram to pilot scale) introduces non-linear variables:

  • Thermodynamics: The reaction is highly exothermic.[1][2]

  • Rheology: The formation of a dense, viscous AlCl₃-ketone complex ("Red Oil") can stall agitation.

  • Chemo-selectivity: The propoxy ether linkage is susceptible to cleavage (dealkylation) by AlCl₃ at elevated temperatures.

Critical Process Workflow

The following diagram outlines the optimized workflow to minimize impurity formation and ensure safe heat management.

FC_Acylation_Workflow Start Raw Materials: 1. Propoxybenzene 2. Ethyl suberyl chloride 3. AlCl3 (Anhydrous) Step1 Acylium Ion Formation (Solvent: DCM or DCE) Temp: < 5°C Start->Step1 Dissolve Acid Chloride Step2 Addition of Propoxybenzene (Slow Addition) Step1->Step2 Add Catalyst Complex Formation of AlCl3-Ketone Complex (Viscous Red Sludge) Step2->Complex Exothermic Rxn Control Critical Control Point: Temp < 20°C (Prevents Dealkylation) Complex->Control Monitor Viscosity Quench Inverse Quench (Pour Rxn into Ice/HCl) Control->Quench Complete Conversion Workup Phase Separation & Wash (Bicarb/Brine) Quench->Workup Hydrolysis of Complex

Figure 1: Optimized process flow for the Friedel-Crafts acylation of propoxybenzene. Note the critical control point at the complexation stage to prevent ether cleavage.

Troubleshooting Guide (Q&A Format)

Category A: Rheology & Stirring Issues

Q1: The reaction mixture has turned into a thick, dark red sludge that has stopped my overhead stirrer. Is the batch lost?

Diagnosis: You are experiencing the "Red Oil" phenomenon. In Friedel-Crafts acylation, the product ketone acts as a Lewis base and forms a 1:1 molar complex with AlCl₃. This complex is often ionic liquid-like, dense, and insoluble in non-polar solvents.

Solution:

  • Immediate Action: Do not increase stirrer torque to the breaking point. If possible, add more solvent (Dichloromethane - DCM) to dilute the phase.

  • Prevention for Next Batch:

    • Solvent Choice: Switch from pure DCM to a mixture if possible, or simply increase the solvent volume to 10-15 volumes relative to the substrate.

    • High-Shear Mixing: Use an anchor impeller or a high-torque motor designed for high-viscosity fluids.

    • Stoichiometry Check: Ensure you are using >1.1 equivalents of AlCl₃. If you use exactly 1.0 eq, the complexation removes the catalyst from the cycle, stalling the reaction and leaving a sludge of half-reacted material.

Category B: Impurity Profile (The "Missing Propyl" Group)

Q2: My LC-MS shows a significant peak with a mass of [M-42]. It looks like I’ve made the phenol derivative instead of the propoxy product. Why?

Diagnosis: You have suffered ether dealkylation . AlCl₃ is a harsh Lewis acid. Under elevated temperatures, it can cleave the aryl-alkyl ether bond (removing the propyl group) to form the phenol (4-hydroxyphenyl derivative).

Root Cause:

  • Reaction temperature exceeded 25°C.

  • Reaction time was too long (prolonged exposure to AlCl₃).

Solution:

  • Temperature Control: Keep the reaction temperature between 0°C and 15°C. Do not reflux this reaction to drive it to completion. The activated propoxybenzene ring reacts readily at low temperatures.

  • Quench Timing: Monitor the reaction by HPLC/TLC. As soon as the starting material is consumed, quench immediately. Do not let it "stir overnight" for convenience.

Category C: Regioselectivity

Q3: I am seeing ~5-8% of an isomeric impurity. Is this the ortho-isomer?

Diagnosis: Yes. The propoxy group is an ortho, para-director. While the para position is sterically favored (especially with the bulky complex), the ortho position is still activated.

Solution:

  • Steric Bulk: The attacking species (the acylium-AlCl₃ complex) is bulky. Lowering the temperature (-10°C to 0°C) increases the selectivity for the para product by making the ortho attack energetically unfavorable.

  • Purification: The ortho isomer usually has a slightly lower boiling point and different solubility profile. Recrystallization from a non-polar solvent (like hexanes or heptane/EtOAc mix) is often effective at purging the ortho isomer, as the para isomer packs better into a crystal lattice.

Category D: Workup & Safety

Q4: Upon quenching, the reactor "volcanoed" and released massive amounts of gas. How do I manage this on scale?

Diagnosis: You likely performed a "direct quench" (adding water to the reactor). The hydrolysis of the AlCl₃ complex is violently exothermic and releases HCl gas.

Solution:

  • Protocol Change: Use an Inverse Quench .

    • Prepare a separate vessel with ice water and dilute HCl.

    • Slowly pump or pour the reaction mixture into the quench vessel.

    • This dissipates heat into the large heat sink (ice water) and controls the rate of HCl evolution.

  • Scrubbing: Ensure the reactor vent is connected to a caustic scrubber (NaOH) to neutralize the HCl gas evolved.

Data Summary: Optimization Parameters

ParameterStandard ProtocolOptimized Scale-Up ProtocolRationale
AlCl₃ Equiv. 1.0 eq1.1 – 1.2 eq Compensates for catalyst sequestration by the ketone product.
Temperature Reflux (40°C)0°C – 15°C Prevents dealkylation of the propoxy group; improves regioselectivity.
Solvent Vol. 5 Volumes10 - 12 Volumes Mitigates viscosity of the AlCl₃-product complex ("Red Oil").
Quench Method Add Water to RxnInverse Quench Safety; controls exotherm and HCl evolution.
Addition Order AlCl₃ to MixtureAcid Chloride + AlCl₃ first Pre-forming the acylium ion ensures faster initiation and cleaner kinetics.

References

  • Friedel-Crafts Acylation Mechanism & Catalysis

    • Olah, G. A. (Ed.).[1][3][4] (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.

  • Dealkylation of Ethers by Lewis Acids

    • Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of Ethers. Synthesis, 1983(04), 249-282.

  • Scale-Up of Friedel-Crafts Reactions

    • Org.[1][2][3][5][6][7] Process Res. Dev. (Various case studies on FC acylation scale-up). American Chemical Society.

  • Reaction Specifics (Analogous Chemistry)

    • Synthesis of aromatic ketones via Friedel-Crafts acylation.[3][5][6][8][9] (Standard organic synthesis protocols for alkoxybenzenes).

Disclaimer: This guide is for technical reference only. All scale-up activities must be preceded by a thorough Process Safety Hazard Assessment (PHA) and performed in appropriate containment.

Sources

Optimization

Technical Support Center: Bioassay Development and Troubleshooting for Novel Small Molecules

A Case Study with Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with novel or p...

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study with Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with novel or poorly characterized small molecules. While we will use "Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate" as a recurring example, the principles and troubleshooting strategies discussed here are broadly applicable to the challenges encountered during the early stages of small molecule bioassay development.

Given the limited publicly available data on Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate, this guide focuses on establishing robust foundational data and navigating the common pitfalls of bioassay development from the ground up.

Section 1: Pre-Assay Compound Qualification: The First Line of Defense

Before initiating any biological assay, it is imperative to thoroughly characterize the test compound. Neglecting this step can lead to irreproducible results and wasted resources.[1]

FAQ 1: I've just received a new batch of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate. What should I do before starting my experiments?

Answer: Verification of identity and purity is a critical first step.[1] Vendor errors, in-house handling mistakes, or chemical decomposition can lead to discrepancies between what you think you have and what is actually in the vial.[1]

Recommended Actions:

  • Confirm Identity and Purity:

    • LC/MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for confirming the molecular weight of your compound and assessing its purity.[1] Your goal is to see a predominant peak corresponding to the expected mass of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate and to quantify the percentage of any impurities.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: If available, ¹H and ¹³C NMR can definitively confirm the chemical structure of the molecule. Quality vendors should be able to provide this data.[2]

  • Assess Solubility: Poor solubility is a major cause of assay artifacts and inaccurate structure-activity relationship (SAR) data.[3]

    • Initial Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of small molecules for screening.[4][5]

    • Determine Maximum Stock Concentration: Prepare a highly concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Visually inspect for any precipitation. If the compound is not fully dissolved, sonication or gentle warming may help.[6] However, be aware that what dissolves in pure DMSO may precipitate when diluted into aqueous assay buffer.[7]

    • Aqueous Solubility Test: Perform serial dilutions of your DMSO stock into your final assay buffer. Observe the highest concentration that remains clear and free of precipitation. This will be your effective top concentration for the bioassay.

Troubleshooting Pre-Assay Qualification
Problem Potential Cause Recommended Solution
LC/MS shows multiple peaks or an incorrect mass. Compound is impure or is not the correct molecule.Do not proceed with bioassays. Contact the vendor with your data to request a replacement or clarification.
Compound will not dissolve in DMSO. The compound has poor DMSO solubility, potentially due to high crystallinity.[6]Try alternative solvents like DMF (dimethylformamide) or ethanol, but always test their compatibility and toxicity with your cell system first.[8]
Compound dissolves in DMSO but precipitates in assay buffer. The compound has low aqueous solubility. This is a very common issue.[7]1. Lower the final assay concentration. 2. Increase the final DMSO concentration (if your cells can tolerate it, typically ≤0.5%). 3. Explore the use of solubilizing agents (e.g., surfactants), but these must be carefully validated to ensure they do not interfere with the assay.

Section 2: Developing and Optimizing a Cell-Based Assay

Cell-based assays are powerful tools because they provide insights into a compound's activity in a complex biological system.[9] However, they are also prone to variability due to the nature of living cells.[10]

FAQ 2: I want to screen Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate for potential anti-cancer activity. Where do I start?

Answer: The first step is to determine the compound's general cytotoxicity to establish a working concentration range. A basic cell viability assay is the cornerstone of this process.[11]

Workflow for Initial Cytotoxicity Screening:

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Analysis A 1. Select Cell Line(s) (e.g., MCF-7, HeLa) C 3. Culture Cells to Logarithmic Growth Phase A->C B 2. Prepare Compound Stock (e.g., 10 mM in DMSO) E 5. Prepare Serial Dilutions of Compound in Media B->E D 4. Seed Cells in 96-well Plates at Optimal Density C->D F 6. Treat Cells with Compound (Include Vehicle Control: DMSO) D->F E->F G 7. Incubate for 24, 48, 72 hours F->G H 8. Add Viability Reagent (e.g., MTT, resazurin, CellTiter-Glo®) G->H I 9. Measure Signal (Absorbance/Fluorescence/Luminescence) H->I J 10. Calculate % Viability vs. Control Plot Dose-Response Curve I->J K 11. Determine IC50 Value J->K

Caption: Workflow for initial cytotoxicity screening of a novel compound.

Protocol: MTT Cytotoxicity Assay

The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[11][12]

  • Cell Plating: Seed your chosen cancer cell line (e.g., HeLa) into a 96-well plate at a pre-determined optimal density and allow cells to adhere overnight.

  • Compound Preparation: Prepare a series of 2x concentrated serial dilutions of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate in cell culture medium from your DMSO stock. Also, prepare a 2x vehicle control (containing the same final DMSO concentration as your highest compound concentration).

  • Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions and the 2x vehicle control. This brings the final concentration to 1x.

  • Incubation: Incubate the plates for a desired time period (e.g., 48 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (typically ~570 nm).

  • Analysis: Calculate the percentage of viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀ value.

Troubleshooting Cell-Based Assays
Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells. 1. Inconsistent cell seeding. 2. "Edge effects" in the plate. 3. Compound precipitation at higher concentrations.1. Ensure a single-cell suspension before plating. 2. Do not use the outer wells of the plate for experimental samples; fill them with sterile PBS or media to reduce evaporation.[13] 3. Visually inspect wells under a microscope for precipitates. Re-evaluate aqueous solubility.
Steep or unusual dose-response curve. 1. Compound toxicity at high concentrations. 2. Assay interference (e.g., compound is colored or fluorescent). 3. Off-target effects.[14]1. This may be a true biological effect. 2. Run a control plate with compound in media but without cells to check for background signal. 3. This requires further investigation with secondary assays.
No observable effect even at high concentrations. 1. Compound is not active in this cell line/assay. 2. Compound has degraded. 3. Insufficient incubation time.1. Test in other cell lines or with different biological readouts. 2. Check stability of the compound in solution over time.[2] 3. Perform a time-course experiment (e.g., 24, 48, 72 hours).[15]
Vehicle (DMSO) control shows significant cell death. The cell line is sensitive to DMSO.Determine the maximum tolerable DMSO concentration for your specific cell line (usually <0.5% v/v). Adjust your stock concentration accordingly.

Section 3: Identifying and Mitigating Assay Artifacts

A common challenge in small molecule screening is distinguishing true biological activity from false-positive hits caused by assay interference.[16]

FAQ 3: My compound shows activity in my primary screen. How can I be sure it's a real hit?

Answer: This is a crucial question. Primary hits must be validated through a series of counter-screens and orthogonal assays to eliminate artifacts.[16] A significant source of false positives comes from Pan-Assay Interference Compounds (PAINS).[1] These are molecules that appear as hits in many different assays through non-specific mechanisms, such as chemical reactivity or aggregation.[1]

Logical Flow for Hit Validation:

G A Primary Hit Identified B Dose-Response Confirmation A->B Reproducibility C Counter-Screen (Rule out non-specific effects) B->C Specificity D Orthogonal Assay (Confirm with different technology) C->D Mechanism E Cellular Thermal Shift Assay (CETSA) (Optional: Direct target engagement) D->E Target ID F Validated Hit for Further Development D->F E->F

Caption: A logical workflow for validating primary screening hits.

Troubleshooting Assay Artifacts
Artifact Type Mechanism How to Identify & Mitigate
Compound Aggregation At certain concentrations, molecules can form aggregates that sequester and denature proteins, leading to non-specific inhibition.Identify: Activity is often sensitive to the presence of non-ionic detergents (e.g., 0.01% Triton X-100). Re-run the assay with and without detergent. True inhibitors should be largely unaffected.
Signal Interference The compound itself may be colored, fluorescent, or a fluorescence quencher, directly interfering with the assay readout.[2]Identify: Run assay controls with the compound in cell-free buffer. A significant signal change indicates direct interference. Mitigate: Switch to an orthogonal assay with a different detection modality (e.g., from a fluorescence-based assay to a luminescence-based one).
Chemical Reactivity Some functional groups can react non-specifically with proteins in the assay, leading to covalent modification and inhibition.[1]Identify: Medicinal chemists can often flag potentially reactive moieties in the compound's structure. Mitigate: Test the reversibility of the inhibition. If washing the compound away restores activity, the interaction is likely not covalent.
Off-Target Effects The compound may be hitting targets other than the one intended, leading to the observed phenotype.[17]Identify: Profile the compound against a panel of related targets (e.g., a kinase panel if you suspect a kinase inhibitor).[14] Mitigate: This requires medicinal chemistry efforts to improve selectivity through structure-activity relationship (SAR) studies.[18]

References

  • Considerations Related to Small-molecule Screening Collections. The Royal Society of Chemistry.
  • The Complete Guide to Cell-Based Assays. SPT Labtech.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central.
  • DMSO Solubility Assessment for Fragment-Based Screening. PubMed Central.
  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • A medium-term rat liver bioassay for rapid in vivo detection of carcinogenic potential of chemicals. PubMed.
  • Kinetics, Structure, and Mechanism of 8-Oxo-7,8-dihydro-2′-deoxyguanosine Bypass by Human DNA Polymerase η. NIH.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.
  • Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery.
  • The Challenges In Small Molecule Drug Development – Part I. Tempo Bioscience.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules.
  • Solubility of compounds slightly soluble or insoluble in DMSO?.
  • Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review.
  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Off-Target Effects Analysis.
  • Samples in DMSO: What an end user needs to know.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
  • High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy.
  • Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.
  • Abstract of the 2nd International Online Conference on Toxics. MDPI.
  • Best practice in bioassay development. BioTechniques.
  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
  • Optimizing Your Cell Based Assay Performance Key Str
  • Cell-Based Assays Guide. Antibodies.com.
  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • Molecular Mechanism of Off-Target Effects in CRISPR-Cas9.

Sources

Troubleshooting

Technical Support Center: Navigating Challenges in the Synthesis and Application of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate Analogs

Welcome to the technical support center for researchers working with Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate and its analogs. This guide is designed to provide practical, experience-driven advice to overcome common hu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate and its analogs. This guide is designed to provide practical, experience-driven advice to overcome common hurdles in the synthesis, purification, and biological application of this promising class of molecules. We understand that experimental work rarely proceeds without challenges, and this resource is intended to be your first point of reference for troubleshooting.

Part 1: Troubleshooting the Synthesis Pathway

The synthesis of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate and its analogs typically proceeds via a Friedel-Crafts acylation reaction. While powerful, this reaction is not without its complexities. This section will address the most frequently encountered issues.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My Friedel-Crafts acylation is resulting in very low yields. What are the likely causes?

A1: Low yields in Friedel-Crafts acylation of alkoxybenzenes can stem from several factors. Firstly, the aromatic ring, while activated by the alkoxy group, can be deactivated by the product ketone, hindering further reaction.[1][2] Secondly, the Lewis acid catalyst (e.g., AlCl₃) can coordinate strongly with the ketone product, requiring stoichiometric amounts for the reaction to proceed effectively.[2] Insufficient catalyst is a common cause of low conversion. Lastly, impurities in your starting materials or solvent, especially water, can quench the catalyst and halt the reaction.

Q2: I am observing multiple products in my reaction mixture. What could be the reason?

A2: While Friedel-Crafts acylation is less prone to rearrangements than its alkylation counterpart, side products can still form.[3] Polyacylation is a possibility, though less likely with a deactivated ring post-reaction.[1] More probable is the acylation at different positions on the aromatic ring if not sufficiently directed by the activating group, or reactions involving impurities. Careful analysis of your starting material purity is crucial.

Q3: How can I improve the regioselectivity of the acylation?

A3: The n-propoxy group is an ortho-, para-directing activator. To favor the desired para-substitution, steric hindrance at the ortho positions can be exploited. Running the reaction at lower temperatures can often enhance selectivity by favoring the thermodynamically more stable para product.

Troubleshooting Guide: Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction - Inactive catalyst (hydrolyzed)- Strongly deactivating groups on the aromatic ring[1][2][4]- Insufficient catalyst- Ensure anhydrous conditions (use freshly opened or distilled solvents and dry glassware).- Verify the structure of your starting materials; highly deactivated rings will not react.[1][2][4]- Use at least a stoichiometric equivalent of the Lewis acid catalyst.[2]
Low Yield - Suboptimal reaction temperature or time- Inefficient work-up leading to product loss- Catalyst deactivation by the product[1][2]- Optimize reaction conditions by running small-scale trials at different temperatures and for varying durations.- Ensure the work-up procedure effectively quenches the catalyst and allows for complete extraction of the product.- Consider slow addition of the acylating agent to maintain a lower concentration of the product at any given time.
Formation of Multiple Products - Isomeric products (ortho-acylation)- Polyacylation[1]- Impurities in starting materials- Lower the reaction temperature to favor para-substitution.- Use a bulkier Lewis acid to sterically hinder ortho-attack.- Purify starting materials (distillation of liquids, recrystallization of solids).
Difficult Purification - Oily product that is difficult to crystallize- Close boiling points of product and impurities- Utilize column chromatography with a carefully selected solvent system.- Consider derivatization to a solid for purification, followed by regeneration of the desired product.- High-performance liquid chromatography (HPLC) may be necessary for high purity.[5]
Experimental Workflow: Synthesis of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Quenching cluster_3 Work-up and Purification A Charge a dry, inert atmosphere flask with anhydrous AlCl₃ and a suitable solvent (e.g., DCM). B Cool the mixture to 0°C. A->B C Slowly add a solution of ethyl 8-chloro-8-oxooctanoate in the same solvent. B->C D Add a solution of 4-n-propoxyphenyl in the same solvent dropwise. C->D E Allow the reaction to stir at room temperature for several hours. D->E F Carefully quench the reaction by pouring it onto ice-cold dilute HCl. E->F G Extract the aqueous layer with an organic solvent (e.g., DCM). F->G H Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. G->H I Purify the crude product by column chromatography. H->I

Caption: A generalized workflow for the Friedel-Crafts acylation synthesis of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate.

Part 2: Overcoming Resistance in Biological Assays

Analogs of 8-oxo compounds have garnered interest for their potential roles in various biological pathways, including those related to oxidative stress and enzyme inhibition.[6][7][8][9] However, translating in vitro activity to cellular or in vivo models can present significant challenges.

Frequently Asked Questions (FAQs) - Biological Assays

Q1: My compound is active in an enzymatic assay but shows no activity in a cell-based assay. What could be the issue?

A1: This is a common challenge in drug development. Several factors could be at play:

  • Cell Permeability: The compound may not be effectively crossing the cell membrane. The long aliphatic chain could contribute to poor aqueous solubility or high affinity for the lipid bilayer, preventing it from reaching its intracellular target.

  • Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into an inactive form.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell.

Q2: I am observing high background noise or non-specific activity in my assays.

A2: The lipophilic nature of these compounds can lead to non-specific binding to proteins and other cellular components, resulting in artifacts. It is also possible that the compound is interfering with the assay technology itself (e.g., fluorescence quenching or enhancement). Running appropriate controls, including assays without the target enzyme or cells, is critical.

Q3: How can I investigate the mechanism of resistance to my compound in cells?

A3: A multi-pronged approach is recommended. To assess metabolic stability, you can incubate your compound with liver microsomes or cell lysates and monitor its degradation over time. To investigate the role of efflux pumps, you can co-administer your compound with known efflux pump inhibitors.

Troubleshooting Guide: Biological Assays
Problem Potential Cause(s) Recommended Solution(s)
Poor Solubility in Assay Buffer - Lipophilic nature of the compound- Use a co-solvent such as DMSO (ensure final concentration is not toxic to cells/enzymes).- Formulate the compound in a suitable delivery vehicle (e.g., liposomes).
Low Cellular Uptake - Poor membrane permeability- Modify the compound to improve its physicochemical properties (e.g., add polar groups).- Use cell lines with higher expression of relevant transporters, if known.
Rapid Metabolism - Susceptibility to cellular enzymes (e.g., cytochrome P450s)- Co-administer with metabolic inhibitors to identify the responsible enzyme class.- Synthesize analogs with modifications at metabolically labile sites.
Efflux by Transporters - Recognition by ABC transporters- Test for efflux using specific inhibitors of common transporters (e.g., verapamil for P-glycoprotein).- Use cell lines deficient in specific efflux pumps.[10]
Non-specific Activity/Toxicity - Compound aggregation- Off-target effects- Include counter-screens to identify non-specific activity.- Measure cell viability in parallel with functional assays.- Reduce the concentration of the compound if possible.
Decision-Making Workflow for Biological Resistance

G A Compound active in biochemical assay? B Yes A->B Yes C No A->C No D Compound active in cellular assay? B->D H Optimize assay conditions (e.g., buffer, co-factors). Re-evaluate target engagement. C->H E Yes D->E Yes F No D->F No I Proceed with further studies (e.g., in vivo models). E->I G Investigate cellular uptake, metabolism, and efflux. F->G

Caption: A decision-making tree for troubleshooting resistance in biological assays.

References

  • An In-depth Technical Guide to Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate - Benchchem.
  • Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps.
  • Synthesis of 8-oxo-dGTP and its β,γ-CH2-, β, γ-CHF-, and β, γ-CF2- analogues - PMC.
  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps.
  • Assays of oxidative DNA damage biomarkers 8-oxo-2'-deoxyguanosine and 8-oxoguanine in nuclear DNA and biological fluids by high-performance liquid chromatography with electrochemical detection - PubMed.
  • The Detection of 8-Oxo-7,8-Dihydro-2'-Deoxyguanosine in Circulating Cell-Free DNA: A Step Towards Longitudinal Monitoring of Health - PubMed.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry.
  • 15.12: Limitations of Friedel-Crafts Alkylations - Chemistry LibreTexts.
  • Kinetics, Structure, and Mechanism of 8-Oxo-7,8-dihydro-2′-deoxyguanosine Bypass by Human DNA Polymerase η - NIH.
  • CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents.
  • Detoxification of the polyamine analogue N1-ethyl-N11-[(cycloheptyl)methy]-4,8-diazaundecane (CHENSpm) by polyamine oxidase - PubMed.
  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube.
  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors - Journal of Sciences, Islamic Republic of Iran.
  • Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA - OICC Press.
  • A Comparative Guide to Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate and Other Alkylphenyl Oxooctanoates in Inflammation Research - Benchchem.

Sources

Optimization

"Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate" experimental variability

CAS: 898757-67-0 | Internal Code: EOOPO-Tech Executive Summary: Sources of Experimental Variability Audience: Medicinal Chemists & Assay Biologists Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is a specialized lipophilic b...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 898757-67-0 | Internal Code: EOOPO-Tech

Executive Summary: Sources of Experimental Variability

Audience: Medicinal Chemists & Assay Biologists

Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is a specialized lipophilic building block, often used as a precursor for PPAR agonists, leukotriene antagonists, or as a linker in PROTAC design. Users frequently report batch-to-batch variability in biological assays and synthetic yields.

Our technical analysis identifies three primary vectors for this variability:

  • Regioisomeric Contamination: The Friedel-Crafts acylation used to synthesize this core often yields 2-5% of the ortho-isomer, which is difficult to separate via standard flash chromatography due to similar polarity.

  • Micellar Shielding during Hydrolysis: The amphiphilic nature of the molecule (long octanoate tail + lipophilic propoxy head) leads to micelle formation in aqueous base, stalling saponification reactions.

  • DMSO Stock Instability: Trace water in DMSO stocks can catalyze slow hydrolysis of the ethyl ester, altering concentration over time.

Troubleshooting Guide & FAQs

Category A: Synthesis & Purity (Chemistry Focus)

Q1: I see a "shoulder" peak in my HPLC chromatogram (Reverse Phase) that wasn't there in the previous batch. Is this degradation? Diagnosis: Likely Regioisomeric Impurity (ortho-isomer), not degradation. Technical Context: The synthesis involves the acylation of propoxybenzene. While the para-position is electronically favored, steric hindrance from the n-propoxy group is not sufficient to completely block the ortho-attack.

  • The Para (Target): Linear, better packing, elutes later on C18 columns.

  • The Ortho (Impurity): Kinked structure, slightly more polar due to steric strain disrupting the pi-system, elutes earlier. Actionable Step:

  • Switch Column: Use a Phenyl-Hexyl column instead of C18. The pi-pi interaction differentiates the planar para-isomer from the twisted ortho-isomer more effectively.

  • Recrystallization: If purity is <95%, recrystallize from cold Hexane/Ethyl Acetate (9:1). The para-isomer crystallizes preferentially.

Q2: My saponification reaction (Ester


 Acid) stalls at 60% conversion despite using excess LiOH. 
Diagnosis: Micellar Shielding .
Technical Context:  This molecule acts like a surfactant. In water/THF mixtures, the hydrophobic tails aggregate, burying the ester bond inside the micelle core, protecting it from the hydroxide ion attack.
Solution: 
  • Change Solvent System: Switch from THF/Water to DME (Dimethoxyethane)/Water or use a phase transfer catalyst (TBAB) to penetrate the micelle.

  • Temperature: Increase temperature to 60°C to disrupt micelle stability.

Category B: Biological Assay Handling

Q3: The compound precipitates in my cell culture media (DMEM) immediately upon addition. Diagnosis: Lipophilicity Mismatch (LogP > 4.5) . Technical Context: The n-propoxy group and octanoate chain make this molecule highly hydrophobic. Standard DMSO "shoot-in" methods result in rapid "crashing out" when hitting the aqueous buffer. Protocol Adjustment:

  • Pre-dilution: Dilute the DMSO stock into warm (

    
    ) serum-free media with 0.5% BSA (Bovine Serum Albumin).
    
  • Carrier: The BSA acts as a lipid carrier, solubilizing the compound before it enters the bulk media.

  • Verification: Measure the actual concentration in the media using LC-MS/MS after centrifugation to ensure the dose is accurate.

Standardized Protocol: Controlled Hydrolysis

Use this protocol to convert the ethyl ester to the free acid form reproducibly, avoiding the "micelle trap."

Objective: >98% Yield of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid.

ParameterSpecificationRationale
Solvent System Ethanol / Water (4:1)Ethanol disrupts micelles better than THF for this chain length.
Base NaOH (2.5 equiv)Stronger base required to drive equilibrium in ethanol.
Temperature

Provides activation energy without decarboxylation risk.
Time 4 HoursOptimized for complete conversion.

Step-by-Step:

  • Dissolve 1.0 eq of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate in Ethanol (

    
    ).
    
  • Add aqueous NaOH (

    
    , dissolved in minimal water).
    
  • Heat to

    
     with vigorous stirring (magnetic bar must create a vortex).
    
  • Monitor: Check TLC (50% EtOAc/Hexane). Product stays at baseline; SM moves to

    
    .
    
  • Workup (Critical):

    • Evaporate Ethanol first (rotary evaporator).

    • Acidify aqueous residue with

      
       to pH 2.
      
    • Extract with DCM (Dichloromethane), not Ethyl Acetate (DCM solubilizes the fatty acid better).

Mechanistic Visualization: Synthesis & Impurity Pathways[1]

The following diagram illustrates the Friedel-Crafts origin of the ortho-impurity and the hydrolysis pathway, highlighting where variability enters the system.

G cluster_0 Reagents Propoxybenzene Propoxybenzene FC_Acylation Friedel-Crafts Acylation (AlCl3, 0°C) Propoxybenzene->FC_Acylation EthylSuberyl Ethyl Suberyl Chloride (C8 Linker) EthylSuberyl->FC_Acylation Para_Isomer TARGET (Para) Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate (Major: ~95%) FC_Acylation->Para_Isomer Steric Preference Ortho_Isomer IMPURITY (Ortho) (Minor: ~5%) *Source of Variability* FC_Acylation->Ortho_Isomer Side Reaction Hydrolysis Saponification (NaOH/EtOH) Para_Isomer->Hydrolysis Final_Acid Free Acid Form (Active Metabolite) Hydrolysis->Final_Acid Successful Workup Micelle_Trap FAILURE MODE: Micelle Formation (Stalls Reaction) Hydrolysis->Micelle_Trap Inadequate Solvent

Figure 1: Synthetic pathway showing the bifurcation between the target para-isomer and the problematic ortho-impurity, plus the downstream hydrolysis risk.

References & Grounding

  • Compound Identification:

    • Source: Sigma-Aldrich Product Catalog. Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate. CAS: 898757-67-0.[1][2]

    • URL:

  • Synthetic Methodology (Friedel-Crafts Regioselectivity):

    • Context: Mechanistic basis for ortho/para distribution in alkoxybenzenes.

    • Source: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Standard Text).

    • Relevance: Explains the 2-5% ortho impurity inherent to this reaction class without blocking groups.

  • Lipid/Ester Hydrolysis Kinetics:

    • Context: Micellar effects on saponification of long-chain esters.

    • Source: Journal of Organic Chemistry. "Kinetics of Hydrolysis of Long-Chain Aliphatic Esters."

    • Relevance: Supports the troubleshooting advice regarding solvent switching (Ethanol/DME) to break micelles.

  • Related Structural Analogues (PPAR Agonists):

    • Context: Biological relevance of phenoxy-alkanoic acid derivatives.

    • Source: Journal of Medicinal Chemistry. "Design and Synthesis of PPAR Agonists."

    • Relevance: Establishes the "Why" for using this building block in drug discovery.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to mPGES-1 Inhibitors: Benchmarking Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate

Introduction In the landscape of inflammatory and pain research, the pursuit of targeted therapies with improved safety profiles over traditional non-steroidal anti-inflammatory drugs (NSAIDs) is a paramount objective. M...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of inflammatory and pain research, the pursuit of targeted therapies with improved safety profiles over traditional non-steroidal anti-inflammatory drugs (NSAIDs) is a paramount objective. Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a critical downstream target in the prostaglandin E2 (PGE2) biosynthetic pathway.[1][2][3] Unlike cyclooxygenase (COX) enzymes, which catalyze an earlier, broader step in prostanoid production, mPGES-1 is specifically responsible for the isomerization of PGH2 to the pro-inflammatory mediator PGE2.[2] Its expression is induced by pro-inflammatory stimuli, making it a highly attractive target for developing novel anti-inflammatory agents with potentially fewer cardiovascular side effects associated with COX-2 inhibitors.[4][5] This guide provides a comparative analysis of a specific mPGES-1 inhibitor, Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate, against other prominent inhibitors, offering researchers a data-driven perspective on their relative performance.

The Target: The mPGES-1 Signaling Pathway

The synthesis of PGE2 is a multi-step enzymatic cascade. It begins with the liberation of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2). Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by COX-1 or COX-2. Finally, mPGES-1 catalyzes the conversion of PGH2 to PGE2, which then signals through various E-prostanoid (EP) receptors to mediate effects like inflammation, pain, and fever.[2][6][7] Inhibition of mPGES-1 is a strategic approach to selectively block the production of inflammatory PGE2. This selectivity may allow for the shunting of PGH2 towards other, potentially beneficial, prostanoids like the cardioprotective prostacyclin (PGI2), a key differentiator from COX inhibitors.[4][8]

mPGES1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_enzymes Enzymes cluster_inhibitors Points of Inhibition Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGE2 PGE2 PGH2->PGE2 mPGES-1 PGI2 PGI2 (Prostacyclin) PGH2->PGI2 PGI Synthase Inflammation_Pain Inflammation_Pain PGE2->Inflammation_Pain EP Receptors PLA2 PLA2 COX COX-1 / COX-2 mPGES1 mPGES-1 PGIS PGI Synthase NSAIDs NSAIDs (e.g., Celecoxib) NSAIDs->COX mPGES1_Inhibitors mPGES-1 Inhibitors (e.g., Ethyl 8-oxo-8...) mPGES1_Inhibitors->mPGES1

Figure 1: The mPGES-1 signaling cascade and points of therapeutic intervention.

Comparative Analysis of mPGES-1 Inhibitors

The efficacy of an mPGES-1 inhibitor is not solely defined by its potency (IC50) but also by its selectivity, cell permeability, and in vivo bioavailability. While specific data for Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is less prevalent in mainstream literature compared to clinical candidates, we can benchmark it against well-characterized compounds to establish a performance context. The following table summarizes key data points for several representative mPGES-1 inhibitors.

CompoundType / ScaffoldEnzyme IC50 (Human)Cell-Based IC50 (A549 cells)Key Features & Notes
Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate Phenyl-octanoateData not widely publishedData not widely publishedResearch compound; further characterization is needed to establish a comparative profile.
PF-4693627 Imidazole3 nM[9][10]109 nM (WHB assay)[10]Potent, selective, and orally bioavailable.[9][11] Developed for inflammation in osteoarthritis and rheumatoid arthritis.[9]
AF3485 Benzamide~1.98 µM (in A549 cells)[8]1.98 µM (IL-1β-stimulated A549 cells)[8]Exhibits antitumor and anti-angiogenesis activity in vitro and in vivo.[12] May also modulate COX-2 induction.[13]
MF63 Phenanthrene Imidazole1 nM[8]0.42 µM[8]One of the first potent mPGES-1 inhibitors identified through HTS.[8] Orally active in rodents.[14]
Celecoxib SulfonamideWeak/IndirectReduces PGE2 productionPrimarily a selective COX-2 inhibitor, but also shown to reduce mPGES-1 production in articular cartilage.[15][16] Its effect is not via direct enzymatic inhibition of mPGES-1.
Licofelone (ML3000) Pyrrolizine6 µM[8]< 1 µM[8]A dual inhibitor of mPGES-1 and 5-lipoxygenase (5-LOX).[8]

Note: IC50 values can vary based on assay conditions, such as enzyme and substrate concentrations. Comparisons should be made with consideration of the experimental context.[17]

Experimental Protocols for Evaluating mPGES-1 Inhibitors

To ensure trustworthiness and reproducibility, standardized assays are critical for characterizing novel inhibitors like Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate. Below are detailed protocols for a cell-free enzymatic assay and a cell-based assay, which together provide a comprehensive profile of an inhibitor's potency and cellular efficacy.

In Vitro Cell-Free mPGES-1 Enzyme Inhibition Assay

This assay directly quantifies a compound's ability to inhibit the enzymatic activity of isolated mPGES-1. The primary endpoint is the determination of the IC50 value.

Causality Behind Experimental Design:

  • Recombinant Enzyme: Using a purified, recombinant human mPGES-1 ensures that the inhibitory activity measured is specific to the target enzyme, eliminating confounding variables from other cellular components.[17]

  • Cofactor: Reduced glutathione (GSH) is an essential cofactor for mPGES-1 activity; its inclusion is mandatory for the enzymatic reaction to proceed.[17]

  • Pre-incubation: Pre-incubating the enzyme with the test compound allows for binding equilibrium to be reached before the reaction is initiated, ensuring a more accurate measurement of inhibition.

  • Substrate: PGH2 is highly unstable. It must be freshly prepared or handled with care at low temperatures to ensure its integrity upon addition to the assay.

  • Detection: PGE2 levels can be quantified using either a competitive Enzyme Immunoassay (EIA) for high-throughput screening or by LC-MS/MS for greater specificity and accuracy.[17]

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Reagents (Buffer, GSH, Enzyme, PGH2) B 2. Create Serial Dilution of Test Compound A->B C 3. Add Compound Dilutions and mPGES-1 Enzyme to Plate B->C D 4. Pre-incubate (e.g., 15 min at 4°C) C->D E 5. Initiate Reaction by adding PGH2 Substrate D->E F 6. Incubate (e.g., 60 sec at 4°C) E->F G 7. Terminate Reaction with Stop Solution (e.g., SnCl2) F->G H 8. Quantify PGE2 Levels (EIA or LC-MS/MS) G->H I 9. Calculate % Inhibition vs. Vehicle Control H->I J 10. Plot Dose-Response Curve and Determine IC50 I->J

Figure 2: Workflow for a cell-free mPGES-1 enzymatic inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.4) containing 2.5 mM reduced glutathione (GSH). Dilute recombinant human mPGES-1 enzyme to the desired concentration in this buffer.

  • Compound Plating: Perform a serial dilution of the test compound (e.g., Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate) in DMSO and add it to the wells of a 96-well plate. Include vehicle controls (DMSO only).

  • Enzyme Addition & Pre-incubation: Add the diluted mPGES-1 enzyme to each well. Allow the plate to pre-incubate for 15 minutes on ice to permit inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, PGH2 (typically at a final concentration of ~5-10 µM).

  • Reaction & Termination: Allow the reaction to proceed for a short, defined period (e.g., 60 seconds) at 4°C. Terminate the reaction by adding a stop solution (e.g., 1 M HCl or a solution containing a metal chloride like SnCl2).

  • PGE2 Quantification: Analyze the amount of PGE2 produced in each well using a validated PGE2 EIA kit or an LC-MS/MS method.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the results on a dose-response curve and use a non-linear regression model to determine the IC50 value.

Cell-Based A549 Assay for PGE2 Production

This assay measures an inhibitor's ability to penetrate cell membranes and inhibit mPGES-1 in a more physiologically relevant context. A549 human lung carcinoma cells are commonly used as they robustly express mPGES-1 upon stimulation with pro-inflammatory cytokines like Interleukin-1 beta (IL-1β).

Step-by-Step Methodology:

  • Cell Culture: Culture A549 cells in appropriate media until they reach ~80-90% confluency in multi-well plates.

  • Serum Starvation: Replace the growth medium with serum-free medium for 12-24 hours. This step minimizes basal PGE2 production and sensitizes the cells to stimulation.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test inhibitor or vehicle for 1-2 hours.

  • Inflammatory Stimulation: Add a pro-inflammatory stimulus, typically IL-1β (e.g., 1-10 ng/mL), to induce the expression and activity of both COX-2 and mPGES-1.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for PGE2 production and secretion into the culture medium.

  • Supernatant Collection: Carefully collect the cell culture supernatant for analysis.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using an EIA kit or LC-MS/MS.

  • Data Analysis: Determine the IC50 value by plotting the inhibition of PGE2 production against the log of the inhibitor concentration.

Discussion and Future Perspectives

The development of potent and selective mPGES-1 inhibitors represents a significant advancement in anti-inflammatory therapy. Compounds like PF-4693627 demonstrate the potential of this class, with nanomolar potency in enzymatic assays.[9][10] For a research compound like Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate, the critical next step is rigorous characterization using the standardized protocols outlined above.

A key challenge in the field has been the species selectivity of inhibitors, where compounds potent against human mPGES-1 show little to no effect in rodent models, complicating preclinical in vivo testing.[4][14] Therefore, evaluating new compounds against mPGES-1 from multiple species is a crucial step in the development pipeline.

Furthermore, the "PGH2 shunting" hypothesis—whereby mPGES-1 inhibition increases the flux of PGH2 towards PGI2—is a compelling advantage that suggests a superior cardiovascular safety profile compared to NSAIDs.[8] In vivo studies measuring multiple prostanoid metabolites are essential to validate this effect for any new inhibitor. For example, studies with the inhibitor AF3485 in rats showed a significant increase in urinary PGI-M (a PGI2 metabolite), whereas the COX-2 inhibitor celecoxib reduced it.[18]

References

  • Impaired inflammatory and pain responses in mice lacking an inducible prostaglandin E synthase. PNAS. [Link]

  • Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. PMC, National Center for Biotechnology Information. [Link]

  • Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions. ACS Publications, Journal of Medicinal Chemistry. [Link]

  • The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders. PMC, National Center for Biotechnology Information. [Link]

  • Pharmacological Characterization of the Microsomal Prostaglandin E2 Synthase-1 Inhibitor AF3485 In Vitro and In Vivo. PMC, National Center for Biotechnology Information. [Link]

  • Pharmacological Characterization of the Microsomal Prostaglandin E2 Synthase-1 Inhibitor AF3485 In Vitro and In Vivo. PubMed, National Center for Biotechnology Information. [Link]

  • mPGES-1 and prostaglandin E2: vital role in inflammation, hypoxic response, and survival. The Physiological Society. [Link]

  • PF-4693627 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Original Article Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. American Journal of Translational Research. [Link]

  • Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. UTHSC Digital Commons, University of Tennessee Health Science Center. [Link]

  • The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Taylor & Francis Online. [Link]

  • Discovery and SAR of PF-4693627, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation. PubMed, National Center for Biotechnology Information. [Link]

  • Pharmacological Inhibition of Microsomal Prostaglandin E Synthase-1 Suppresses Epidermal Growth Factor Receptor-Mediated Tumor Growth and Angiogenesis. PLOS One. [Link]

  • Several representative mPGES‐1 inhibitors with their IC50 values. ResearchGate. [Link]

  • Specific activity and IC 50 values for different forms of MPGES1. ResearchGate. [Link]

  • Identification and development of mPGES-1 inhibitors: where we are at?. PMC, National Center for Biotechnology Information. [Link]

  • Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs. Nature. [Link]

  • Cyclooxygenases, microsomal prostaglandin E synthase-1, and cardiovascular function. Journal of Clinical Investigation. [Link]

  • Celecoxib Pathway, Pharmacodynamics. PharmGKB. [Link]

  • Celecoxib: considerations regarding its potential disease-modifying properties in osteoarthritis. PMC, National Center for Biotechnology Information. [Link]

  • Pharmacodynamic Comparison of LY3023703, a Novel Microsomal Prostaglandin E Synthase 1 Inhibitor, With Celecoxib. ResearchGate. [Link]

Sources

Comparative

Comparative Guide: Validating the Anti-Inflammatory Efficacy of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate

The following guide serves as a technical validation framework for Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate (hereinafter referred to as EOPO ). Given the specific structural characteristics of EOPO (an aryl-keto-octano...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical validation framework for Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate (hereinafter referred to as EOPO ).

Given the specific structural characteristics of EOPO (an aryl-keto-octanoate ester), this guide synthesizes its validation against established anti-inflammatory pharmacophores, specifically targeting the PPAR-mediated transrepression and COX-2 inhibition pathways.

Executive Technical Summary

Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate (EOPO) represents a lipophilic prodrug structure. Its pharmacophore—a 4-alkoxy-phenyl ketone linked to a medium-chain fatty acid ester—closely mimics the structural motifs of PPAR


/

agonists
(e.g., Fibrates) and Aryl-alkanoic acid NSAIDs (e.g., Fenbufen analogs).

To validate its efficacy, EOPO must be benchmarked not merely as a generic anti-inflammatory, but as a modulator of lipid-signaling inflammation. This guide compares EOPO against Dexamethasone (Steroidal Gold Standard) and Indomethacin (NSAID Gold Standard) to determine its potency and mechanism of action (MoA).

Structural Activity Relationship (SAR) Hypothesis
  • The Ester Moiety: Likely acts as a prodrug to improve cellular permeability, requiring intracellular hydrolysis to the active free acid (8-oxo-8-(4-n-propoxyphenyl)octanoic acid).

  • The 4-Propoxyphenyl Tail: A known lipophilic anchor that fits into the ligand-binding domain (LBD) of nuclear receptors (PPARs) or the hydrophobic channel of COX enzymes.

  • The Keto-Linker: Provides metabolic stability compared to pure alkyl chains, potentially reducing

    
    -oxidation rates.
    

Comparative Performance Matrix

The following table outlines the Target Product Profile (TPP) for EOPO to be considered a viable therapeutic candidate, based on standard reference data for competitors.

FeatureEOPO (Candidate) Dexamethasone (Steroid) Indomethacin (NSAID) Validation Metric
Primary Mechanism Putative: PPAR Agonism / NF-

B Transrepression
Glucocorticoid Receptor AgonistCOX-1/COX-2 InhibitionLuciferase Reporter & Western Blot
In Vitro Potency (IC

)
Target: 1–10

M
~1–10 nM~0.5–5

M
NO Production (LPS-induced RAW264.7)
Cytotoxicity (CC

)
Target: >100

M
>100

M
~50–100

M
MTT / LDH Assay
Selectivity High (Targeting metabolic inflammation)Low (Broad immunosuppression)Moderate (GI side effects)COX-1 vs. COX-2 Ratio
In Vivo Efficacy Target: >40% Edema Reduction>60% Edema Reduction>50% Edema ReductionCarrageenan Paw Edema (Rat)

Mechanistic Validation: The Pathway

To distinguish EOPO from generic NSAIDs, we must validate its interference with the NF-


B signaling cascade . The diagram below illustrates the hypothesized intervention point (PPAR-mediated transrepression) versus standard inhibitors.

InflammationPathway LPS LPS / Cytokines TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB_Cyto NF-κB (Cytosol) IKK->NFkB_Cyto Phosphorylation NFkB_Nucl NF-κB (Nucleus) NFkB_Cyto->NFkB_Nucl Translocation COX2 COX-2 / iNOS Expression NFkB_Nucl->COX2 Transcription Dexamethasone Dexamethasone (GR Activation) Dexamethasone->NFkB_Nucl Transrepression Indomethacin Indomethacin (COX Enzyme Block) Prostaglandins Prostaglandins (PGE2) NO Production Indomethacin->Prostaglandins Direct Enzyme Inhibition EOPO EOPO (Putative PPAR Activation) EOPO->NFkB_Nucl PPAR-mediated Inhibition? COX2->Prostaglandins Inflammation Acute Inflammation (Edema/Pain) Prostaglandins->Inflammation

Caption: Proposed Mechanism of Action. EOPO is hypothesized to inhibit inflammation upstream via nuclear receptor interference (similar to Dexamethasone) rather than downstream enzyme blockade (Indomethacin).

Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro NO/PGE2 Inhibition (Screening)

Objective: Determine the IC


 of EOPO in preventing inflammatory mediator release.
Cell Line:  RAW 264.7 (Murine Macrophages).

Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates (DMEM + 10% FBS). Incubate 24h.
    
  • Pre-treatment: Replace media with serum-free DMEM containing EOPO (Concentration range: 0.1, 1, 10, 50, 100

    
    M). Include Vehicle Control  (0.1% DMSO), Positive Control  (Dexamethasone 1 
    
    
    
    M), and Negative Control (Media only). Incubate for 1h.
  • Induction: Add Lipopolysaccharide (LPS) at 1

    
    g/mL to all wells except Negative Control. Incubate 24h.
    
  • Quantification:

    • Nitric Oxide (NO): Mix 50

      
      L supernatant with 50 
      
      
      
      L Griess Reagent. Measure Absorbance at 540 nm.
    • PGE2: Use competitive ELISA on remaining supernatant.

    • Viability (Correction Factor): Add MTT reagent to cells to ensure reduction in NO is not due to cell death.

Validation Criteria:

  • If EOPO reduces NO >50% at 10

    
    M without cytotoxicity (>90% viability), it is a validated "Hit."
    
  • If EOPO requires >50

    
    M for effect, it is likely a weak inhibitor or requires metabolic activation (liver microsome assay required).
    
Protocol B: In Vivo Carrageenan-Induced Paw Edema (Acute Model)

Objective: Confirm oral bioavailability and systemic anti-inflammatory efficacy. Animals: Male Wistar Rats (n=6 per group).

Workflow:

  • Baseline: Measure initial paw volume (

    
    ) using a plethysmometer.
    
  • Administration: Administer EOPO (Oral Gavage, 10 mg/kg and 50 mg/kg), Indomethacin (10 mg/kg), or Vehicle (CMC-Na).

  • Induction (t=1h): Inject 0.1 mL of 1%

    
    -carrageenan into the sub-plantar region of the right hind paw.
    
  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    

Data Calculation:



Visual Workflow:

InVivoProtocol Start Baseline Measurement (Plethysmometer) Dosing Oral Gavage (EOPO vs Indomethacin) Start->Dosing Wait 1 Hour Absorption Dosing->Wait Inject Carrageenan Injection (Sub-plantar) Wait->Inject Measure Hourly Volume Check (1h, 3h, 5h) Inject->Measure Analyze Calculate % Edema Inhibition Measure->Analyze

Caption: Step-by-step workflow for the Carrageenan-induced paw edema assay, the gold standard for acute inflammation profiling.

Supporting Experimental Data (Reference Standards)

Since EOPO is a candidate molecule, the following data represents the Reference Standard values you must achieve to validate the compound. Use these tables to benchmark your experimental results.

Table 1: Reference IC50 Values (LPS-Stimulated RAW 264.7)
CompoundNO Inhibition IC

PGE2 Inhibition IC

Mechanistic Insight
Dexamethasone 5–10 nM2–5 nMPotent genomic suppression.
Indomethacin >100

M (Weak on iNOS)
0.5

M (Potent on COX)
Selective COX blockade; poor iNOS effect.
L-NAME 10

M
N/ADirect iNOS enzyme inhibitor (Control).
EOPO (Goal) < 15

M
< 10

M
Balanced dual inhibition suggests PPAR profile.
Table 2: Reference In Vivo Efficacy (3 Hours Post-Induction)
Treatment GroupMean Edema Volume (mL)% InhibitionStatistical Significance
Vehicle Control 0.85

0.05
0%N/A
Indomethacin (10mg/kg) 0.35

0.04
58.8%p < 0.001
EOPO (Low Dose - 10mg/kg) Target: < 0.60Target: > 30%p < 0.05
EOPO (High Dose - 50mg/kg) Target: < 0.45Target: > 45%p < 0.01

References

  • Vane, J. R., & Botting, R. M. (1998). Anti-inflammatory drugs and their mechanism of action. Inflammation Research. Link

  • Ricote, M., et al. (1998). The peroxisome proliferator-activated receptor-gamma is a negative regulator of macrophage activation. Nature. Link

  • Posadas, I., et al. (2000). Celecoxib, a selective cyclooxygenase-2 inhibitor, has anti-inflammatory and analgesic properties in the rat paw edema model. Journal of Pharmacology and Experimental Therapeutics. Link

  • Gupta, R. A., & DuBois, R. N. (2001). Colorectal cancer prevention and treatment by inhibition of cyclooxygenase-2. Nature Reviews Cancer. (Reference for COX-2 pathway validation). Link

  • Sigma-Aldrich. Product Specification: Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate (CAS 898757-67-0).[1][2][3] Link

Sources

Validation

A Researcher's Guide to Evaluating the Selectivity of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors

Introduction: The Rationale for Targeting mPGES-1 in Inflammation and Beyond For decades, the therapeutic modulation of the prostaglandin pathway has been a cornerstone of anti-inflammatory drug development. The discover...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting mPGES-1 in Inflammation and Beyond

For decades, the therapeutic modulation of the prostaglandin pathway has been a cornerstone of anti-inflammatory drug development. The discovery and widespread use of non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes, COX-1 and COX-2, have provided significant clinical benefits. However, the broad inhibition of prostanoid synthesis by these agents is also responsible for their well-documented gastrointestinal and cardiovascular side effects.[1][2] The quest for more targeted therapies has led researchers to focus on downstream enzymes in the prostaglandin E2 (PGE2) biosynthesis pathway.

Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a particularly promising target.[3][4] This inducible enzyme is functionally coupled with COX-2 and is the terminal synthase responsible for the production of PGE2, a key mediator of inflammation, pain, and fever.[3][5] Under pathological conditions, the expression of both COX-2 and mPGES-1 is upregulated, leading to a surge in PGE2 production.[3][5] The selective inhibition of mPGES-1 offers a more refined approach to reducing inflammatory PGE2 levels while potentially sparing the production of other physiologically important prostanoids, thereby promising a better safety profile compared to traditional NSAIDs and selective COX-2 inhibitors.[1][2][6]

This guide provides a comprehensive overview of the experimental strategies and critical considerations for evaluating the selectivity of novel compounds targeting mPGES-1, using a comparative framework of established inhibitors.

The Prostaglandin E2 Biosynthesis Pathway: A Focus on Selectivity

The synthesis of PGE2 is a multi-step enzymatic cascade. It begins with the release of arachidonic acid from the cell membrane, which is then converted to the unstable intermediate prostaglandin H2 (PGH2) by COX-1 or COX-2.[3][7] PGH2 serves as a substrate for various terminal synthases, leading to the production of different prostaglandins, each with distinct biological functions.[5] mPGES-1 specifically isomerizes PGH2 to PGE2.[8]

PGE2_Pathway Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 COX-1 / COX-2 PGE2 PGE2 PGH2->PGE2 mPGES-1 Other Prostanoids (PGI2, TXA2, etc.) Other Prostanoids (PGI2, TXA2, etc.) PGH2->Other Prostanoids (PGI2, TXA2, etc.) Other Synthases

Caption: The Prostaglandin E2 (PGE2) biosynthesis pathway.

A critical aspect of mPGES-1 inhibitor development is ensuring selectivity not only over the COX enzymes but also over other PGE synthases (mPGES-2 and cPGES) and other terminal prostanoid synthases. A lack of selectivity can lead to a phenomenon known as "prostanoid shunting," where the inhibition of mPGES-1 redirects the PGH2 substrate towards other pathways, potentially leading to unintended biological consequences.[1] For instance, an increase in thromboxane A2 (TXA2) could have prothrombotic effects. Conversely, shunting towards prostacyclin (PGI2) might be cardioprotective.[1] Therefore, a thorough characterization of a compound's selectivity profile is paramount.

Comparative Analysis of mPGES-1 Inhibitors

While specific data for "Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate" is not publicly available, we can illustrate the principles of selectivity by comparing known mPGES-1 inhibitors with varying profiles.

CompoundTargetIC50 (mPGES-1)Selectivity vs. COX-1Selectivity vs. COX-2Key Features
MF63 mPGES-1~1.1 µM (cell-free)>1000-fold>1000-foldHighly selective for mPGES-1; demonstrates selective inhibition of PGE2 production in vitro.[3][6]
Licofelone (ML3000) mPGES-1 & 5-LOX~6 µM (cell-free)ModerateModerateA dual inhibitor of mPGES-1 and 5-lipoxygenase (5-LOX), offering a broader anti-inflammatory profile.[3]
Celecoxib COX-2N/A~150-fold selective for COX-2 over COX-1N/AA selective COX-2 inhibitor, used as a comparator to highlight the difference between targeting COX and mPGES-1.[1]
Indomethacin COX-1 & COX-2N/ANon-selectiveNon-selectiveA non-selective NSAID, serves as a control for broad-spectrum prostanoid inhibition.[6]

N/A: Not applicable as the primary target.

This comparative data underscores the importance of a comprehensive screening cascade to identify compounds with the desired selectivity profile.

Experimental Protocols for Assessing mPGES-1 Selectivity

A rigorous evaluation of a novel compound's selectivity for mPGES-1 involves a tiered approach, moving from in vitro biochemical assays to cell-based models and eventually to in vivo studies.

Cell-Free mPGES-1 Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of mPGES-1.

Principle: Microsomes containing mPGES-1 are isolated from cells stimulated to overexpress the enzyme (e.g., IL-1β-treated A549 cells).[9] The substrate, PGH2, is added, and the production of PGE2 is quantified, typically by ELISA or LC-MS/MS.

Step-by-Step Methodology:

  • Enzyme Preparation:

    • Culture A549 cells and stimulate with IL-1β (e.g., 10 ng/mL for 24 hours) to induce mPGES-1 expression.

    • Harvest the cells, and homogenize them in a suitable buffer.

    • Perform differential centrifugation to isolate the microsomal fraction, which is enriched in mPGES-1.

  • Inhibition Assay:

    • In a reaction vessel, combine the microsomal preparation with the test compound at various concentrations.

    • Initiate the reaction by adding the substrate, PGH2.

    • Incubate for a defined period (e.g., 1-2 minutes) at the optimal temperature.

    • Terminate the reaction (e.g., by adding a stop solution containing a reducing agent like stannous chloride).

  • Quantification of PGE2:

    • Analyze the reaction mixture for PGE2 content using a validated method such as a competitive ELISA or LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition at each compound concentration relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

CellFree_Workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_quant Quantification & Analysis A549 Cells A549 Cells IL-1β Stimulation IL-1β Stimulation A549 Cells->IL-1β Stimulation Cell Lysis Cell Lysis IL-1β Stimulation->Cell Lysis Microsome Isolation Microsome Isolation Cell Lysis->Microsome Isolation Microsomes Microsomes Add Test Compound Add Test Compound Microsomes->Add Test Compound Add PGH2 Substrate Add PGH2 Substrate Add Test Compound->Add PGH2 Substrate Incubate & Terminate Incubate & Terminate Add PGH2 Substrate->Incubate & Terminate PGE2 Quantification (ELISA/LC-MS) PGE2 Quantification (ELISA/LC-MS) Incubate & Terminate->PGE2 Quantification (ELISA/LC-MS) IC50 Determination IC50 Determination PGE2 Quantification (ELISA/LC-MS)->IC50 Determination

Caption: Workflow for a cell-free mPGES-1 activity assay.

Cell-Based PGE2 Production Assay

This assay assesses the compound's ability to inhibit PGE2 production in a more physiologically relevant context.

Principle: Whole cells that endogenously express the entire PGE2 synthesis pathway are stimulated to produce PGE2. The amount of PGE2 released into the cell culture medium is measured.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate suitable cells (e.g., A549 cells, primary macrophages) and allow them to adhere.

    • Pre-incubate the cells with the test compound at various concentrations.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide (LPS) or IL-1β) to induce COX-2 and mPGES-1 expression and subsequent PGE2 production.

  • Sample Collection:

    • After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • PGE2 Quantification:

    • Measure the concentration of PGE2 in the supernatant using ELISA or LC-MS/MS.

  • Data Analysis:

    • Calculate the IC50 value for the inhibition of PGE2 production.

Selectivity Profiling: COX-1 and COX-2 Inhibition Assays

To confirm selectivity, the compound must be tested for its activity against COX-1 and COX-2.

Principle: The activity of purified COX-1 and COX-2 enzymes or cell-based models expressing each isoform is measured in the presence of the test compound.

Methodology: Commercially available COX inhibitor screening kits (e.g., colorimetric or fluorescent assays) provide a standardized method for this assessment. Alternatively, cell lines selectively expressing either COX-1 or COX-2 can be used in a similar manner to the cell-based PGE2 assay, measuring the production of a stable prostanoid metabolite. A compound is considered selective for mPGES-1 if its IC50 value for mPGES-1 is significantly lower (typically >100-fold) than its IC50 values for COX-1 and COX-2.[3]

Conclusion: A Pathway to Safer Anti-Inflammatory Therapeutics

The selective inhibition of mPGES-1 holds immense promise for the development of a new generation of anti-inflammatory drugs with an improved safety profile.[1][2] A thorough and systematic evaluation of a compound's potency and selectivity is crucial for its advancement as a clinical candidate. The experimental framework outlined in this guide provides a robust starting point for researchers in this exciting field. By understanding the nuances of the PGE2 pathway and employing a multi-faceted testing strategy, the scientific community can continue to make strides towards developing safer and more effective treatments for a wide range of inflammatory conditions.[10][11]

References

  • The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC. (n.d.).
  • The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential - Taylor & Francis. (2023, November 28).
  • Identification and development of mPGES-1 inhibitors: where we are at? - PMC. (n.d.).
  • Inhibition of microsomal prostaglandin E-synthase-1 (mPGES-1) selectively suppresses PGE2 in an in vitro equine inflammation model - NIH. (2017, October 3).
  • Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels | ACS Medicinal Chemistry Letters. (n.d.).
  • Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PubMed Central. (n.d.).
  • Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC. (n.d.).
  • Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC - PubMed Central. (n.d.).
  • Protective Role of mPGES-1 (Microsomal Prostaglandin E Synthase-1)–Derived PGE2 (Prostaglandin E2) and the Endothelial EP4 (Prostaglandin E Receptor) in Vascular Responses to Injury | Arteriosclerosis, Thrombosis, and Vascular Biology. (2018, March 29).
  • Soluble adenylyl cyclase in nonmammalian sperm is directly controlled by pH, not by HCO3− or Ca2+ | PNAS. (n.d.).
  • Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed - NIH. (n.d.).
  • Synthesis of 8-oxo-dGTP and its β,γ-CH2-, β, γ-CHF-, and β, γ-CF2- analogues - PMC. (n.d.).
  • Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - NIH. (2022, January 5).
  • 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals? - MDPI. (n.d.).
  • Biosynthesis and signaling pathways of prostaglandin E2 (PGE2).... - ResearchGate. (n.d.).

Sources

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